urolithin M6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8,9,10-tetrahydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-2-6-9(3-5)19-13(18)7-4-8(15)11(16)12(17)10(6)7/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFTZDSEIQMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
urolithin M6 discovery and natural sources
An In-depth Technical Guide to Urolithin M6: Discovery and Natural Sources
Executive Summary
Urolithins are a class of bioactive metabolites produced by the human gut microbiota from the dietary consumption of ellagitannins (ETs) and ellagic acid (EA). These compounds have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of this compound, a key intermediate in the urolithin biosynthesis pathway. We will delve into its discovery, natural dietary precursors, and the intricate metabolic pathway leading to its formation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of gut-derived metabolites.
Discovery of Urolithins and this compound
The discovery of urolithins dates back approximately two decades, when they were identified as bioavailable metabolites resulting from the microbial transformation of ETs and EA.[1] Initially considered waste products of polyphenol metabolism, subsequent research has highlighted their significant biological activities.[2]
This compound (3,8,9,10-tetrahydroxy urolithin) is a tetrahydroxylated urolithin that serves as an intermediate in the metabolic cascade initiated by the gut microbiota.[1][3] Its identification was part of the broader effort to characterize the various urolithin metabolites produced in humans following the consumption of ET-rich foods.[4] The systematic characterization of these metabolites, including this compound, has been made possible through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
A related novel metabolite, urolithin M6R (4,8,9,10-tetrahydroxy urolithin), was more recently discovered in the feces of some individuals after pomegranate extract intake.[5] This discovery is significant as it suggests a previously undocumented metabolic pathway involving 3-dehydroxylase activity by the gut microbiota.[5]
Natural Sources of this compound Precursors
This compound is not found directly in food. Instead, it is a product of the microbial metabolism of ellagitannins and ellagic acid. Therefore, the natural sources of this compound are foods rich in these precursors.
Table 1: Major Dietary Sources of Ellagitannins and Ellagic Acid
| Food Source | Primary Ellagitannins/Ellagic Acid Content |
| Pomegranate (Punica granatum) | Punicalagins, Ellagic Acid |
| Walnuts (Juglans regia) | Pedunculagin, Tellimagrandin I, Ellagic Acid |
| Strawberries (Fragaria × ananassa) | Agrimoniin, Sanguiin H-6, Ellagic Acid |
| Raspberries (Rubus idaeus) | Sanguiin H-6, Lambertianin C, Ellagic Acid |
| Blackberries (Rubus subgenus Rubus) | Sanguiin H-6, Lambertianin C, Ellagic Acid |
| Almonds (Prunus dulcis) | Ellagitannins |
| Certain Tropical Fruits | Varies by fruit |
| Oak-aged wines and spirits | Ellagitannins extracted from oak barrels |
Note: The concentration of ellagitannins and ellagic acid can vary depending on the cultivar, ripeness, and processing of the food.
The bioavailability of ETs and EA is generally low.[1][7] The health benefits associated with the consumption of these foods are largely attributed to their conversion into more bioavailable urolithins by the gut microbiota.[7]
Biosynthesis of this compound
The production of urolithins is a multi-step process carried out by specific bacteria in the colon. The composition of an individual's gut microbiota determines their ability to produce different urolithins, leading to distinct "urolithin metabotypes" (UMs), primarily UM-A, UM-B, and UM-0.[8]
The biosynthesis pathway leading to and from this compound generally follows these steps:
-
Hydrolysis of Ellagitannins : In the gut, ellagitannins are hydrolyzed to release ellagic acid.
-
Lactone-ring Cleavage : Ellagic acid undergoes lactone-ring cleavage to form the initial urolithin, pentahydroxy-urolithin (urolithin M5).
-
Dehydroxylation : A series of dehydroxylation reactions then occur. Urolithin M5 is converted to tetrahydroxy-urolithins, which include urolithin D, urolithin E, and This compound .[1]
-
Further Dehydroxylation : this compound can be further metabolized to trihydroxy-urolithins such as urolithin C.[1][9] This is then followed by conversion to dihydroxy-urolithins like the well-studied urolithin A.[1]
The specific bacterial species responsible for these conversions are a subject of ongoing research. Genera such as Gordonibacter and Ellagibacter have been identified as key players in urolithin production.[10] Gordonibacter species can metabolize EA into urolithin M5, this compound, and urolithin C.[10]
This compound Biosynthesis Pathway Diagram
Caption: Biosynthesis pathway of this compound from dietary precursors.
Experimental Protocols
This section outlines common methodologies for the study of this compound, from extraction of its precursors to its identification.
Extraction of Ellagitannins and Ellagic Acid from Food Matrices
A common method for extracting phenolic compounds, including ETs and EA, from food sources is as follows:
-
Sample Preparation : Freeze-dry the food sample to remove water and grind it into a fine powder.[11]
-
Solvent Extraction : Extract the powdered sample with a solvent mixture, typically 80% methanol in water, often with sonication to improve extraction efficiency.[11]
-
Centrifugation : Centrifuge the mixture to separate the solid material from the liquid extract.
-
Supernatant Collection : Collect the supernatant, which contains the extracted phenolic compounds.
-
Storage : Store the extract at -20°C or below until analysis.[11]
In Vitro Fermentation for Urolithin Production
To study the microbial conversion of EA to urolithins, in vitro fermentation models using human fecal samples are often employed:
-
Fecal Slurry Preparation : Prepare a fecal slurry by homogenizing fresh fecal samples from healthy donors in an anaerobic buffer.[11][12]
-
Anaerobic Conditions : All procedures must be conducted under strict anaerobic conditions to maintain the viability of the gut microbiota.[11]
-
Incubation : Incubate the fecal slurry with a known concentration of ellagic acid in an anaerobic chamber at 37°C.[12]
-
Time-course Sampling : Collect samples at different time points to monitor the production of urolithin intermediates and final products.
-
Sample Processing : Centrifuge the collected samples and filter the supernatant to remove bacteria and solid debris before analysis.[12]
Isolation and Identification of this compound
The identification and quantification of this compound in biological samples typically involve the following steps:
-
Chromatographic Separation : Use a reversed-phase C18 column with a UPLC or HPLC system for separation.[4][11] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is commonly used.[11]
-
Mass Spectrometry Detection : Couple the chromatographic system to a mass spectrometer (e.g., Q-TOF or QqQ) with an electrospray ionization (ESI) source in negative mode for sensitive detection and identification.[5][6]
-
Identification : this compound can be identified by its retention time, accurate mass (m/z), and MS/MS fragmentation pattern compared to an authentic standard or previously reported data.[5] The molecular formula for this compound is C13H8O6.[5]
-
Quantification : Quantify the concentration of this compound using a calibration curve of a known standard.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the study of urolithin production.
Biological Activities and Signaling Pathways
While much of the research on the biological effects of urolithins has focused on urolithin A, it is understood that the intermediate urolithins may also possess biological activity. Urolithins, as a class, have been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[13]
For instance, urolithins have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13] Some urolithins have also been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.[13][14]
The synthesis of this compound has been described, and it has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), an enzyme involved in tumor metabolism.[15] This suggests a potential anti-cancer role for this compound.[15]
Potential Signaling Pathway Modulation by Urolithins
Caption: Potential modulation of key signaling pathways by urolithins.
Conclusion and Future Directions
This compound is a key intermediate metabolite in the complex pathway of ellagitannin and ellagic acid transformation by the gut microbiota. Its presence and concentration are dependent on both diet and the specific composition of an individual's gut microbiome. While research has largely focused on the end-products of this pathway, such as urolithin A, there is a growing interest in the biological activities of intermediate urolithins like M6.
Future research should focus on:
-
Isolating and characterizing more of the specific bacterial species and enzymes involved in the conversion of ellagic acid to this compound and its subsequent metabolites.
-
Elucidating the specific biological activities and mechanisms of action of this compound, independent of other urolithins.
-
Investigating the factors that influence the production of this compound and other tetrahydroxy-urolithins in different individuals.
A deeper understanding of this compound and its role in human health will be crucial for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 15. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Urolithin M6: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M6, a gut microbiota-derived metabolite of ellagitannins and ellagic acid, has emerged as a molecule of significant interest in the scientific community.[1] As a member of the urolithin family, it shares a common dibenzo[b,d]pyran-6-one core structure. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Identification
This compound is chemically known as 3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one. Its structure is characterized by a tetracyclic core with four hydroxyl groups, contributing to its chemical reactivity and biological properties.
| Identifier | Value |
| IUPAC Name | 3,8,9,10-tetrahydroxybenzo[c]chromen-6-one |
| Synonyms | 3,8,9,10-Tetrahydroxyurolithin |
| CAS Number | 1006683-97-1 |
| Molecular Formula | C₁₃H₈O₆ |
| Molecular Weight | 260.20 g/mol |
| SMILES | O=C1C2=CC(O)=C(O)C(O)=C2C3=CC=C(O)C=C3O1 |
Chemical Structure of this compound
Figure 1: 2D structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for drug development, including formulation and pharmacokinetic studies. While experimental data is limited, some properties have been reported or can be predicted.
| Property | Value | Source |
| Solubility | Soluble in DMSO (65 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Synthesis
A synthetic route to this compound has been developed, offering a reliable source of the compound for research purposes. The synthesis involves a five-step process starting from readily available materials.[2] The key steps are a Suzuki coupling reaction followed by an intramolecular C-H oxygenation.[2]
Synthetic Pathway Overview
Figure 2: Simplified workflow of this compound synthesis.
Biological Activities and Mechanism of Action
This compound has demonstrated promising biological activities, particularly in the context of cancer metabolism. It has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in glycolysis.[2][3]
Inhibition of Lactate Dehydrogenase A (LDH-A)
LDH-A is often overexpressed in cancer cells and plays a crucial role in the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation. By inhibiting LDH-A, this compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and lactate production.[3]
Quantitative Bioactivity Data
| Assay | Cell Line | IC₅₀ | Reference |
| LDH-A Inhibition | Purified Human LDH-A | 77 ± 10 µM | |
| Lactate Production | Raji (Burkitt's lymphoma) | 36 ± 3 µM | [1] |
| Cell Growth Inhibition | Raji (Burkitt's lymphoma) | 25 ± 2 µM | [1] |
Signaling Pathway: LDH-A Inhibition by this compound
Figure 3: this compound inhibits LDH-A, disrupting cancer cell metabolism.
While the direct signaling pathways modulated by this compound are still under investigation, studies on other urolithins suggest potential interactions with key cellular signaling cascades. Urolithins have been shown to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and survival.[4][5][6][7][8] Further research is needed to elucidate the specific effects of this compound on these pathways.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol is essential for researchers aiming to produce this compound for their studies. While a comprehensive protocol is beyond the scope of this guide, the key transformations involve a Suzuki-Miyaura coupling and an intramolecular C-H oxygenation. Researchers are directed to the primary literature for detailed experimental procedures.[2]
General Workflow for Suzuki-Miyaura Coupling
Figure 4: General workflow for a Suzuki-Miyaura coupling reaction.
Isolation and Purification
This compound can be isolated from biological matrices such as feces following the consumption of ellagitannin-rich foods. The general procedure involves extraction with an organic solvent, followed by chromatographic purification.
General Protocol for Isolation from Fecal Samples
-
Extraction: Homogenize fecal samples with a suitable solvent mixture (e.g., methanol/water).
-
Centrifugation: Centrifuge the homogenate to separate the supernatant containing the metabolites.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract.
-
Chromatographic Purification: Employ preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate this compound.[9]
Biological Assays
LDH-A Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of LDH-A.[10]
-
Prepare a reaction mixture containing purified LDH-A, NADH, and pyruvate in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Monitor the decrease in NADH absorbance at 340 nm, which is indicative of LDH-A activity.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of LDH-A activity.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
-
Seed cancer cells (e.g., Raji cells) in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Assess cell viability using methods such as MTT, XTT, or direct cell counting.
-
Determine the IC₅₀ value for cell growth inhibition.
Lactate Production Assay
This assay quantifies the amount of lactate produced by cancer cells in the presence of this compound.[10]
-
Culture cancer cells in the presence of different concentrations of this compound.
-
Collect the cell culture medium after a specific incubation time.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit.
-
Calculate the IC₅₀ for lactate production inhibition.
Analytical Methods
The identification and quantification of this compound in biological samples are typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.
-
High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS): This technique allows for the separation of this compound from other metabolites and its identification based on its retention time, UV spectrum, and mass-to-charge ratio.
-
Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This high-resolution mass spectrometry technique provides accurate mass measurements, enabling confident identification and structural elucidation of this compound and its metabolites.
Conclusion
This compound is a promising natural product with demonstrated biological activity, particularly as an inhibitor of LDH-A. Its potential to modulate cancer cell metabolism makes it an attractive candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of the chemical and biological properties of this compound, offering valuable information for researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Urolithins, Bioactive Gut Metabolites from Natural Polyphenols, against Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Urolithin M6 and its Congeners: A Technical Guide to their Mechanisms of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific understanding of the specific mechanisms of urolithin M6 in cancer is in its nascent stages. This guide provides a comprehensive overview of the known anti-cancer mechanisms of its more extensively studied congeners, primarily Urolithin A, along with the limited, currently available data specific to this compound. This information is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the potential therapeutic avenues of this class of compounds.
Executive Summary
Urolithins, the gut microbial metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, have emerged as a promising class of natural compounds with potent anti-cancer properties.[1][2] While research has largely focused on Urolithin A (UA), B (UB), and C (UC), emerging evidence suggests that other urolithins, such as this compound, may also possess significant anti-neoplastic activity. This technical guide synthesizes the current understanding of the molecular mechanisms by which urolithins exert their anti-cancer effects, with a particular focus on the available data for this compound and its more studied relatives. The primary mechanisms discussed include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4][5]
This compound: A Putative Inhibitor of Cancer Metabolism
This compound (UM6), a tetrahydroxy urolithin, has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a critical enzyme in the glycolytic pathway that is often upregulated in cancer cells.[1][3] By targeting LDH-A, this compound may disrupt the metabolic processes that fuel rapid tumor growth.[3]
Quantitative Data on this compound Activity
Preliminary studies have provided initial data on the inhibitory effects of this compound.
| Cell Line | Assay | Endpoint | IC50 | Reference |
| Raji (Burkitt's lymphoma) | Lactate Production | Inhibition of LDH-A activity | 36 ± 3 µM | [3] |
| Raji (Burkitt's lymphoma) | Cell Growth | Inhibition of proliferation | 25 ± 2 µM | [3] |
Core Mechanisms of Action of Urolithins in Cancer Cells
The anti-cancer activity of urolithins is multi-faceted, involving the modulation of several critical cellular processes.[2][5] The following sections detail the primary mechanisms elucidated through studies on Urolithin A, B, and C, which may provide a framework for understanding the potential actions of this compound.
Induction of Apoptosis
A significant body of evidence indicates that urolithins can trigger programmed cell death, or apoptosis, in various cancer cell lines.[4][6] This is a crucial anti-cancer mechanism, as it leads to the elimination of malignant cells. The pro-apoptotic effects of urolithins are mediated through both the intrinsic and extrinsic pathways.
Key Molecular Events:
-
Activation of Caspases: Urolithins have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[7]
-
Modulation of Bcl-2 Family Proteins: Urolithins can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Induction of DNA Damage: Some studies suggest that urolithins can induce DNA damage, a potent trigger for apoptosis.[6]
Quantitative Data on Urolithin-Induced Apoptosis:
| Urolithin | Cell Line | Concentration | Effect | Reference |
| Urolithin A | K562 (Leukemia) | Not specified | Induces 50% apoptosis | [6] |
| Urolithin A | Jurkat (Leukemia) | Not specified | Induces 60-70% apoptosis | [6] |
| Urolithin B | K562 (Leukemia) | Not specified | Induces 50% apoptosis | [6] |
| Urolithin B | Jurkat (Leukemia) | Not specified | Induces 60-70% apoptosis | [6] |
Cell Cycle Arrest
Urolithins can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[4] This cytostatic effect is often observed at the G1/S or G2/M checkpoints.
Key Molecular Events:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Urolithins can increase the expression of CKIs such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes that drive cell cycle progression.[2]
-
Downregulation of Cyclins and CDKs: A corresponding decrease in the levels of key cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) is often observed following urolithin treatment.
Quantitative Data on Urolithin-Induced Cell Cycle Arrest:
| Urolithin | Cell Line | Concentration | Checkpoint Arrest | Reference |
| Urolithin A | LNCaP (Prostate) | 40 µM | S and G2/M | [2] |
| Urolithin B | LNCaP (Prostate) | 40 µM | S and G2/M | [2] |
| Urolithin A | HT-29 (Colon) | 30 µg/ml | G2/M | [2] |
| Urolithin B | HT-29 (Colon) | 30 µg/ml | G2/M | [2] |
Modulation of Signaling Pathways
Urolithins exert their anti-cancer effects by modulating a variety of signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Urolithins, particularly Urolithin A, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Urolithins can modulate the activity of this pathway, contributing to their anti-proliferative effects.
The Wnt/β-catenin pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Urolithin B has been shown to inhibit this pathway in colon cancer cells.[6]
The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. Urolithin A has been demonstrated to inhibit NF-κB signaling, suggesting an anti-inflammatory and anti-cancer role.[7]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex interactions involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying the effects of urolithins.
Caption: Figure 1: Key Signaling Pathways Modulated by Urolithins.
Caption: Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in the study of urolithins' anti-cancer effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of urolithins on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the urolithin of interest (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after urolithin treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of urolithins for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available scientific literature strongly supports the anti-cancer potential of urolithins, particularly Urolithin A, B, and C. These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. While direct evidence for the mechanism of action of this compound in cancer is currently limited to its potential inhibition of LDH-A, the extensive research on its congeners provides a solid foundation for future investigations.
Further research is warranted to:
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound in a broader range of cancer cell lines.
-
Investigate the potential synergistic effects of this compound with conventional chemotherapeutic agents.
-
Conduct in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
A deeper understanding of the mechanisms of action of this compound and other less-studied urolithins will be crucial for the development of novel, nature-derived therapeutics for cancer prevention and treatment.
References
- 1. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. neuroganhealth.com [neuroganhealth.com]
- 5. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urolithin M6 and Urolithin A: Biological Significance and Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. Among the various forms, Urolithin A (UA) has been extensively studied and is recognized for its potent anti-inflammatory, antioxidant, anticancer, and anti-aging properties.[1][2][3] In contrast, Urolithin M6 (UM6), an intermediate in the metabolic conversion of ellagic acid to Urolithin A, remains largely under-investigated.[4] This technical guide provides a comprehensive comparison of the biological significance of this compound and Urolithin A, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Biosynthesis of Urolithins
Ellagitannins and ellagic acid from dietary sources undergo a series of metabolic transformations by the gut microbiota to produce various urolithins. This process involves lactone-ring cleavage, decarboxylation, and sequential dehydroxylations. This compound is a tetrahydroxy-urolithin that serves as a precursor to trihydroxy-urolithins and subsequently dihydroxy-urolithins like Urolithin A.[4] The specific composition of an individual's gut microbiota determines their capacity to produce different urolithins, leading to distinct "metabotypes."[4]
Comparative Biological Activities
While research on Urolithin A is extensive, data on the specific biological activities of this compound are limited. The available evidence suggests that both compounds may possess anticancer properties, albeit through different primary mechanisms.
Anticancer Activity
This compound has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A) , a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[5] By inhibiting LDH-A, this compound can disrupt cancer cell metabolism. Preliminary studies have shown that synthetic this compound can inhibit purified human LDH-A, reduce lactate production in cancer cells, and inhibit their growth.
Urolithin A exhibits broader anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6][7] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal, prostate, and breast cancer.[6][7]
Anti-inflammatory and Antioxidant Activity
Urolithin A is a well-documented anti-inflammatory and antioxidant agent. It can suppress the production of pro-inflammatory mediators by inhibiting signaling pathways such as NF-κB and MAPK .[8][9] Its antioxidant effects are attributed to its ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.[10]
Specific anti-inflammatory or antioxidant data for This compound is not yet well-established in the scientific literature.
Neuroprotective Effects
Urolithin A has demonstrated neuroprotective potential in preclinical studies by protecting neuronal cells from oxidative stress-induced damage and apoptosis.
The neuroprotective effects of This compound have not been specifically investigated.
Modulation of Aryl Hydrocarbon Receptor (AHR)
Both Urolithin A and this compound have been screened for their ability to modulate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in cellular homeostasis. In these screenings, Urolithin A was identified as a more potent human-selective AHR antagonist.[11][12]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for this compound and Urolithin A.
| This compound: Anticancer Activity (Raji Burkitt's lymphoma cells) | IC50 Value (μM) | Reference |
| Inhibition of purified human LDH-A | 77 ± 10 | [5] |
| Inhibition of lactate production | 36 ± 3 | [5] |
| Inhibition of cell growth (24h) | 25 ± 2 | [5] |
| Urolithin A: Selected Biological Activities | Assay/Cell Line | Effect/IC50 Value | Reference |
| Anticancer | |||
| Colorectal Cancer Cells (HT-29, SW480, SW620) | Induction of apoptosis and cell cycle arrest (25-100 μM) | [13] | |
| Prostate Cancer Cells (DU-145) | >60% reduction in tumor growth in xenograft model (80 mg/kg) | [6] | |
| Breast Cancer Cells | Inhibition of cell proliferation (IC50 ~100 μM) | [6] | |
| Anti-inflammatory | |||
| LPS-stimulated RAW264 macrophages | Attenuation of pro-inflammatory mediator production | [8] | |
| COX-2 Inhibition | IC50 = 44.04 µg/mL | [14][15] | |
| Antioxidant | |||
| ORAC Assay | 13.1 μmol TE/mg | [10] | |
| DPPH Radical Scavenging | IC50 = 35.5 µg/mL | [16] |
Signaling Pathways
The signaling pathways modulated by Urolithin A are well-characterized. The primary known target for this compound is the metabolic enzyme LDH-A.
This compound Signaling and Metabolic Intervention
Caption: this compound inhibits LDH-A, disrupting glycolysis and cancer cell growth.
Key Signaling Pathways Modulated by Urolithin A
Caption: Urolithin A modulates multiple pathways involved in inflammation, cancer, and mitophagy.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for studying the biological activities of urolithins.
This compound: LDH-A Inhibition and Anticancer Effects
-
Enzymatic Assay for LDH-A Inhibition:
-
Purified human LDH-A is incubated with varying concentrations of this compound (0-200 μM) in a reaction mix containing phosphate buffer (pH 7.5), pyruvate, and NADH.
-
Enzymatic activity is measured by monitoring the decrease in NADH fluorescence over time using a fluorescence plate reader.
-
The concentration of this compound causing 50% inhibition of LDH-A activity (IC50) is calculated from the dose-response curve.[17]
-
-
Cell Culture:
-
Raji cells (Burkitt's lymphoma) are cultured in RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine.[17]
-
-
Lactate Production Assay:
-
Raji cells are seeded in 6-well plates and treated with different concentrations of this compound for 3 hours.
-
Intracellular and extracellular lactate levels are measured from cell lysates and culture medium, respectively.
-
The IC50 for lactate production inhibition is determined from the dose-response data.[17]
-
-
Cell Growth Inhibition Assay:
-
Raji cells are seeded in 24-well plates and treated with various doses of this compound for 24 hours.
-
Cell viability and count are determined using the Trypan blue exclusion method.
-
The IC50 for cell growth inhibition is calculated based on the reduction in viable cell numbers compared to control.[17]
-
Urolithin A: Anti-inflammatory and Anticancer Assays
-
Anti-inflammatory Activity in Macrophages:
-
RAW264.7 macrophage cells are pre-treated with Urolithin A for a specified time.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The production of pro-inflammatory mediators (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA.
-
The activation of signaling pathways like NF-κB and MAPK is assessed by Western blotting for phosphorylated forms of key proteins.[8]
-
-
Anticancer Activity (Apoptosis and Cell Cycle Analysis):
-
Colorectal cancer cell lines (e.g., HT-29, SW480) are treated with varying concentrations of Urolithin A for 24-48 hours.
-
Apoptosis is quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell cycle distribution is analyzed by staining the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing by flow cytometry.[13]
-
General Analytical Methods for Urolithin Quantification
-
Sample Preparation:
-
Biological samples (urine, plasma, feces) are subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to release conjugated urolithins.
-
Urolithins are then extracted using a suitable organic solvent (e.g., ethyl acetate).[18]
-
-
Chromatographic Analysis:
-
The extracted urolithins are analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS).
-
Separation is typically achieved on a C18 reversed-phase column.
-
Quantification is performed by comparing the peak areas with those of authentic standards.[18][19]
-
Experimental Workflow for this compound Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of this compound.
Conclusion and Future Directions
Urolithin A has emerged as a promising, multi-target agent with significant potential for the prevention and treatment of a range of chronic diseases. Its biological activities and mechanisms of action are well-documented. In contrast, this compound, while being a key intermediate in the biosynthesis of Urolithin A, has only recently been investigated for its own bioactivity. The identification of this compound as a potential LDH-A inhibitor opens a new avenue for its exploration as a targeted anticancer agent.
For researchers, scientists, and drug development professionals, this disparity in the current body of knowledge presents a clear opportunity. Future research should focus on:
-
Comprehensive Biological Screening of this compound: Evaluating its anti-inflammatory, antioxidant, and neuroprotective properties.
-
Direct Comparative Studies: Performing head-to-head comparisons of the potency and efficacy of this compound and Urolithin A in various in vitro and in vivo models.
-
Mechanism of Action Studies for this compound: Moving beyond LDH-A to identify other potential molecular targets and signaling pathways.
-
Bioavailability and Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its physiological relevance.
A deeper understanding of the individual biological roles of urolithin intermediates like M6 will provide a more complete picture of the health benefits associated with ellagitannin-rich foods and may lead to the development of novel, targeted therapeutic strategies.
References
- 1. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 2. A mechanistic insight into the biological activities of urolithins as gut microbial metabolites of ellagitannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 8. Urolithin A attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ameliorative Effects of Gut Microbial Metabolite Urolithin A on Pancreatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Urolithin M6: A Technical Guide to its Function as a Lactate Dehydrogenase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M6, a gut microbiota metabolite of ellagitannins, has emerged as a promising inhibitor of lactate dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, a pathway frequently upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect. By targeting LDHA, this compound presents a potential therapeutic strategy to disrupt cancer cell metabolism and induce apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound as an LDHA inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its place within relevant signaling pathways.
Mechanism of Action
This compound was identified as a potential LDHA inhibitor through a rational design approach aimed at mimicking the pharmacophore of galloflavin, a known LDHA inhibitor.[1][2][3] Galloflavin's poor physicochemical properties limited its therapeutic development, prompting the search for more suitable mimetics.[1][2] this compound, a natural metabolite, was found to reproduce the biological activity of galloflavin.[1][3]
The mechanism of inhibition for galloflavin has been described as noncompetitive, where it binds to the free enzyme rather than competing with the substrate (pyruvate) or the cofactor (NADH).[1][2] It is suggested that this compound adopts a similar noncompetitive binding mechanism, leading to the inhibition of LDHA activity.[4] This inhibition of LDHA disrupts the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained high rates of glycolysis in cancer cells.
Quantitative Inhibitory Data
The inhibitory activity of synthetic this compound has been quantified against both purified human LDHA and in a cellular context using the Raji Burkitt lymphoma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Assay Type | Cell Line | IC50 (μM) | Reference |
| Purified Human LDHA | Enzymatic Assay | N/A | 77 ± 10 | [5] |
| Lactate Production | Cellular Assay | Raji | 36 ± 3 | [5] |
| Cell Growth | Cellular Assay | Raji | 25 ± 2 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as an LDHA inhibitor.
Enzymatic Assay for LDHA Inhibition
This protocol determines the direct inhibitory effect of this compound on purified LDHA.
Materials:
-
Purified human LDHA
-
This compound
-
Pyruvate
-
NADH
-
100 mM Phosphate buffer (pH 7.5)
-
DMSO
-
96-well white body plates
-
Fluoroskan Ascent FL reader or equivalent fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up a reaction mixture in the wells of a 96-well plate containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 μM NADH.
-
Add varying concentrations of this compound to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.6%).
-
Initiate the reaction by adding purified human LDHA (e.g., 0.015 U/mL).
-
Immediately measure the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader (excitation/emission wavelengths suitable for NADH).
-
Calculate the rate of NADH oxidation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve using software such as GraphPad Prism.[2][6]
Cellular Lactate Production Assay
This protocol measures the effect of this compound on lactate production in cultured cells.
Materials:
-
Raji cells or other cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin, and glutamine)
-
This compound
-
6-well plates
-
Trichloroacetic acid (TCA)
-
Lactate assay kit or reagents for the Barker and Summerson method
Procedure:
-
Seed cells (e.g., 5 x 10^5 Raji cells) in 1 mL of culture medium in each well of a 6-well plate.[7]
-
Add scalar amounts of this compound to the wells and incubate for a specified time (e.g., 3 hours) at 37°C.[7]
-
At the end of the incubation, add TCA to a final concentration of 10% to lyse the cells and precipitate proteins.[7]
-
Collect the cell lysate and wash the well with 10% TCA.[7]
-
Centrifuge the lysate to pellet the precipitated protein.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit or the Barker and Summerson method.[7]
-
Normalize the lactate production to the number of cells or total protein content.
-
Calculate the IC50 for lactate production inhibition as described in the enzymatic assay protocol.
Cell Viability and Growth Inhibition Assay (Trypan Blue Exclusion)
This protocol assesses the impact of this compound on the viability and growth of cancer cells.
Materials:
-
Raji cells or other cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
24-well plates
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Light microscope
Procedure:
-
Seed cells (e.g., 1 x 10^5 Raji cells) in each well of a 24-well plate and allow them to attach or stabilize overnight.[7]
-
Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24 hours).[7]
-
Following incubation, harvest the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[1][8]
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.
-
Calculate the percentage of viable cells and the total number of viable cells in each well.
-
Determine the cell growth by subtracting the initial cell number from the final viable cell number.
-
Calculate the IC50 for cell growth inhibition by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
The inhibition of LDHA by this compound has significant implications for cancer cell metabolism and survival, primarily by targeting the Warburg effect.
Caption: this compound inhibits LDHA, disrupting glycolysis and promoting apoptosis.
The diagram above illustrates the central role of LDHA in the Warburg effect. By converting pyruvate to lactate, LDHA regenerates the NAD+ necessary to maintain a high glycolytic rate. This compound inhibits this crucial step, leading to a decrease in NAD+ regeneration and a subsequent reduction in glycolytic flux. This metabolic disruption results in decreased ATP production and an increase in reactive oxygen species (ROS), both of which can trigger apoptotic pathways and ultimately lead to the inhibition of cancer cell growth.
Caption: Workflow for characterizing this compound as an LDHA inhibitor.
This workflow outlines the key experimental stages for evaluating the efficacy of this compound. It begins with in vitro enzymatic assays to determine the direct inhibitory effect on purified LDHA. This is followed by in cellulo assays using cancer cell lines to assess the compound's impact on cellular metabolism (lactate production) and phenotype (cell viability and growth).
Caption: Rationale for the development of this compound as an LDHA inhibitor.
This diagram illustrates the logical progression from the identification of galloflavin as an LDHA inhibitor to the development of this compound. The limitations of galloflavin prompted a rational design approach, leading to the identification and synthesis of this compound as a promising mimetic with potential as an anticancer therapeutic.
Conclusion
This compound represents a promising, naturally-derived inhibitor of lactate dehydrogenase A. Its ability to mimic the action of galloflavin while potentially offering improved physicochemical properties makes it an attractive candidate for further investigation in the context of cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a modulator of cancer cell metabolism. Further studies are warranted to fully elucidate its kinetic profile, in vivo efficacy, and the specific molecular determinants of its interaction with LDHA.
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 3. A Metabolomics Investigation of the Metabolic Changes of Raji B Lymphoma Cells Undergoing Apoptosis Induced by Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
Foundational Research on Urolithin M6 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M6 is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, this compound is a tetrahydroxy-urolithin that serves as an intermediate in the metabolic pathway that produces other well-studied urolithins, such as Urolithin A and C. While research has extensively focused on the bioactivities of Urolithin A and B, foundational studies on this compound are less common. This technical guide synthesizes the core available research on this compound bioactivity, with a primary focus on its role as an inhibitor of lactate dehydrogenase A (LDH-A), and provides context from the broader urolithin family regarding other potential biological effects.
This compound Metabolism
Urolithins are produced in the human gut through a series of metabolic transformations of ellagitannins and ellagic acid by the gut microbiota. This compound is a key intermediate in this pathway.
Metabolic pathway of ellagitannins to urolithins.
Bioactivity of this compound: Lactate Dehydrogenase A Inhibition
Foundational research has identified this compound as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis. Elevated LDH-A activity is a hallmark of many cancer cells, making it an attractive target for anticancer therapies.
Quantitative Data
The inhibitory effects of this compound on LDH-A activity, lactate production, and cancer cell growth have been quantified as follows:
| Parameter | Cell Line | IC50 Value (µM) |
| LDH-A Enzymatic Activity | Purified Human LDH-A | 77 ± 10 |
| Lactate Production | Raji (Burkitt's lymphoma) | 36 ± 3 |
| Cell Growth | Raji (Burkitt's lymphoma) | 25 ± 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments that determined the LDH-A inhibitory activity of this compound.
1. LDH-A Enzymatic Assay
-
Enzyme Source: Purified human LDH-A.
-
Reagents:
-
100 mM phosphate buffer (pH 7.5)
-
1 mM pyruvate
-
150 µM NADH
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, LDH-A (0.015 U/mL), pyruvate, and NADH.
-
Add varying concentrations of this compound (0-200 µM) to the reaction mixture. The final DMSO concentration should be kept constant at 0.6%.
-
Monitor the enzymatic activity by measuring the decrease in NADH fluorescence over a period of 3 minutes.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cellular Lactate Production Assay
-
Cell Line: Raji (Burkitt's lymphoma) cells.
-
Reagents:
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine.
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
-
Procedure:
-
Seed 5 x 10^5 Raji cells per well in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (0-200 µM) for 3 hours.
-
Measure the baseline lactate concentration in untreated wells at the start of the experiment.
-
After incubation, lyse the cells and precipitate proteins with TCA.
-
Measure the total lactate (intracellular and extracellular) in the cell lysates.
-
Calculate the amount of lactate produced during the 3-hour incubation.
-
Determine the IC50 for lactate production inhibition from the dose-response curve.
-
3. Cell Growth Inhibition Assay
-
Cell Line: Raji (Burkitt's lymphoma) cells.
-
Reagents:
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine.
-
This compound (dissolved in DMSO)
-
Trypan blue
-
-
Procedure:
-
Seed 1 x 10^5 Raji cells per well in a 24-well plate.
-
Treat the cells with varying concentrations of this compound (0-200 µM) for 24 hours.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Calculate the cell growth by subtracting the initial cell number from the final cell number.
-
Determine the IC50 for cell growth inhibition from the dose-response curve.
-
Experimental workflow for LDH-A inhibition assays.
Potential Bioactivities of this compound: An Outlook
While direct experimental evidence for other bioactivities of this compound is currently lacking in the scientific literature, its structural similarity to other urolithins suggests potential roles in anti-inflammatory and antioxidant pathways.
Anti-Inflammatory Activity
Urolithins, particularly Urolithin A and B, have demonstrated potent anti-inflammatory effects. These effects are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Urolithin A has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Given that this compound is a precursor to other bioactive urolithins, it is plausible that it may also possess anti-inflammatory properties, although this requires experimental verification.
Antioxidant Activity
The antioxidant properties of urolithins are attributed to their phenolic structure, which allows them to scavenge free radicals. In vitro studies have shown that urolithins, particularly those with more hydroxyl groups like Urolithin C and D, exhibit strong antioxidant activity in assays such as DPPH and FRAP. As a tetrahydroxy-urolithin, this compound is structurally poised to act as an antioxidant. However, specific studies quantifying its antioxidant capacity are needed.
Conclusion and Future Directions
The foundational research on this compound bioactivity is currently centered on its role as an inhibitor of lactate dehydrogenase A, with promising implications for cancer therapy. The detailed experimental protocols and quantitative data from these studies provide a solid basis for further investigation in this area.
However, there is a significant gap in the understanding of other potential bioactivities of this compound, particularly its anti-inflammatory and antioxidant effects. Future research should aim to:
-
Conduct comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory and antioxidant properties of this compound.
-
Perform comparative studies to understand how the bioactivity of this compound differs from other urolithin metabolites.
-
Investigate the molecular mechanisms underlying the observed bioactivities of this compound.
A deeper understanding of the biological effects of this compound will be crucial for fully elucidating the health benefits associated with the consumption of ellagitannin-rich foods and for exploring its potential as a therapeutic agent.
References
The Therapeutic Potential of Urolithin M6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, a class of gut microbiota-derived metabolites from ellagitannins and ellagic acid, have garnered significant attention for their potential health benefits, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] While extensive research has focused on Urolithin A and B, other intermediates in the metabolic cascade, such as the tetrahydroxy-urolithin M6, are emerging as molecules of interest with unique therapeutic potential. Urolithin M6 is a key intermediate in the transformation of ellagic acid to the more commonly studied urolithins.[2] This technical guide provides a comprehensive overview of the current exploratory studies on the therapeutic potential of this compound, with a focus on its mechanism of action, experimental data, and relevant protocols to facilitate further research and drug development.
Metabolism of Ellagitannins to this compound
This compound is not directly consumed through diet but is a product of the complex metabolic pathway of ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts. Following ingestion, ellagitannins are hydrolyzed to ellagic acid. In the gut, the microbiota metabolizes ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and dehydroxylations.[2] This process begins with the formation of pentahydroxy-urolithins (Uro-M5), which are then converted to tetrahydroxy-urolithins, including Urolithin D, Urolithin E, and this compound.[2] These tetrahydroxy-urolithins are further dehydroxylated to trihydroxy-urolithins (like Urolithin C) and finally to the dihydroxy-urolithins (Urolithin A and Iso-Urolithin A) and monohydroxy-urolithins (Urolithin B).[2]
Figure 1: Metabolic pathway of ellagitannins to this compound.
Therapeutic Potential: Inhibition of Lactate Dehydrogenase A (LDH-A)
A significant finding in the exploration of this compound's therapeutic potential is its identification as an inhibitor of lactate dehydrogenase A (LDH-A). LDH-A is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate, a process that is often upregulated in cancer cells to support their high metabolic demands (the Warburg effect). Inhibition of LDH-A is therefore a promising strategy for anticancer therapy.
Quantitative Data
The inhibitory effects of this compound on LDH-A and cancer cell growth have been quantified in a study using the Burkitt lymphoma cell line, Raji. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Parameter | Cell Line | IC50 (µM) |
| LDH-A Enzyme Inhibition | Purified Human LDH-A | 77 ± 10 |
| Lactate Production | Raji | 36 ± 3 |
| Cell Growth Inhibition | Raji | 25 ± 2 |
Mechanism of Action: Targeting Cancer Metabolism
By inhibiting LDH-A, this compound disrupts the metabolic machinery of cancer cells that rely on aerobic glycolysis. This inhibition leads to a reduction in lactate production and a subsequent impairment of the cancer cells' ability to proliferate.
Figure 2: this compound mechanism of action on LDH-A.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following experimental protocols are provided based on the available literature.
Synthesis of this compound
A five-step synthesis of this compound has been described, with key reactions being a Suzuki coupling and an intramolecular C-H oxygenation. This synthetic route provides a feasible method for obtaining the compound for research purposes.
LDH-A Inhibition Assay (Enzymatic)
This assay measures the direct inhibitory effect of this compound on purified LDH-A.
-
Enzyme: Purified human LDH-A.
-
Reaction Mixture: 100 mM phosphate buffer (pH 7.5), 0.015 U/mL LDH-A, 1 mM pyruvate, and 150 µM NADH.
-
Test Compound: this compound dissolved in DMSO (final concentration range: 0-200 µM). The final DMSO concentration in the reaction mix should be kept constant (e.g., 0.6%).
-
Procedure:
-
Add the reaction mixture to the wells of a 96-well white body plate.
-
Add scalar amounts of this compound to the wells.
-
Monitor the enzymatic activity by recording the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader.
-
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of LDH-A activity (IC50) using a second-order polynomial regression of the experimental data.
Lactate Production Assay in Cancer Cells
This assay determines the effect of this compound on lactate production in a cellular context.
-
Cell Line: Raji cells (or other relevant cancer cell lines).
-
Procedure:
-
Seed 5 x 10^5 cells in 1 mL of culture medium per well in a 6-well plate.
-
Add scalar amounts of this compound (0-200 µM, tested in duplicate) to the cultures.
-
Measure the lactate concentration in untreated wells at the start of the experiment (baseline).
-
Incubate the plates for 3 hours at 37°C.
-
Measure the lactate released into the medium and the intracellular lactate in each well.
-
-
Data Analysis: Calculate the amount of lactate produced during the 3-hour incubation with and without the inhibitor by subtracting the baseline value. Determine the IC50 for lactate production inhibition using a second-order polynomial regression.
Cell Growth Inhibition Assay
This assay assesses the impact of this compound on cancer cell proliferation.
-
Cell Line: Raji cells (or other relevant cancer cell lines).
-
Procedure:
-
Seed 1 x 10^5 cells in 24-well plates.
-
Treat the cells with scalar doses of this compound (0-200 µM, tested in duplicate) for 24 hours at 37°C.
-
After incubation, count the viable cells using a hemocytometer and Trypan blue exclusion.
-
-
Data Analysis: Calculate the cell growth by subtracting the initial cell number from the final viable cell count. Determine the IC50 for cell growth inhibition by applying a second-order polynomial regression to the data.
Figure 3: Experimental workflow for evaluating this compound.
Future Directions and Conclusion
The current body of research on this compound is nascent but promising, with a clear indication of its potential as a targeted anticancer agent through the inhibition of LDH-A. However, several avenues for future research are apparent:
-
Exploration of Other Therapeutic Areas: While the focus has been on cancer, the broader class of urolithins exhibits anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] Future studies should investigate if this compound shares these activities.
-
Screening in Diverse Cancer Cell Lines: The inhibitory effects of this compound should be evaluated across a broader panel of cancer cell lines from different tissues to determine the specificity and spectrum of its anticancer activity.
-
In Vivo Studies: Preclinical in vivo studies in animal models are essential to assess the pharmacokinetics, safety, and efficacy of this compound in a whole-organism context.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
References
- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
Urolithin M6: A Technical Guide on its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M6 (UM6) is a gut microbial metabolite derived from the dietary intake of ellagitannins and ellagic acid, which are abundant in foods such as pomegranates, berries, and nuts.[1] As a member of the urolithin family, UM6 has garnered scientific interest for its potential biological activities. Structurally, it is a tetrahydroxy-urolithin (3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one).[2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular metabolism, with a focus on its potential as a therapeutic agent. We will delve into its mechanism of action, present quantitative data on its biological activity, detail relevant experimental protocols, and visualize key pathways and workflows.
The Metabolic Journey of this compound: From Dietary Precursors to a Bioactive Metabolite
This compound is not directly consumed in the diet but is a product of the complex metabolic interplay between dietary precursors and the gut microbiota. The pathway begins with the ingestion of ellagitannins, which are hydrolyzed in the gut to ellagic acid. Subsequently, gut bacteria metabolize ellagic acid through a series of reactions, including lactone-ring cleavage, decarboxylation, and dehydroxylations, to produce a variety of urolithins.[1] this compound is one of the intermediary metabolites in this pathway.[1][3]
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Urolithin M6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin M6, a metabolite of ellagitannins produced by the gut microbiota, has garnered significant interest for its potential therapeutic properties, notably as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in tumor cell metabolism.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this compound, based on the first reported synthetic route. The protocol outlines a five-step process commencing from readily available starting materials, with an overall yield of 27%.[3] Key reactions in this synthesis include a Suzuki coupling and an intramolecular C-H oxygenation.[1][3] This synthesis route is not only efficient but also adaptable for the generation of other analogs for structure-activity relationship (SAR) studies.[1] In addition to the detailed experimental protocol, this document includes a summary of reaction yields, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.
Introduction
Urolithins are a class of bioactive compounds produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[2][4][5] These metabolites, including this compound, are better absorbed than their precursors and are believed to be responsible for many of the health benefits associated with ellagitannin-rich foods.[2][4] Urolithins have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6]
This compound has been identified as a mimetic of galloflavin, a known inhibitor of lactate dehydrogenase A (LDH-A).[1][3] LDH-A is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high energy demands.[1][3] By inhibiting LDH-A, this compound presents a promising strategy to disrupt cancer cell metabolism.[1][2] The development of a robust and efficient chemical synthesis for this compound is, therefore, crucial for advancing research into its therapeutic potential and for enabling the synthesis of analogs for further drug development.
Chemical Synthesis Workflow
The chemical synthesis of this compound is achieved through a five-step process. The workflow begins with the protection of gallic acid, followed by a Suzuki coupling to form the biphenyl backbone. Subsequent steps involve demethylation, intramolecular C-H oxygenation to form the lactone ring, and a final deprotection step to yield this compound.
Figure 1. The five-step chemical synthesis workflow for this compound.
Experimental Protocol
The following protocol is adapted from the first reported synthesis of natural this compound.
Step 1: Synthesis of Methyl 3,4,5-tris(methoxymethoxy)benzoate
-
To a solution of methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 6.0 eq).
-
Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 6.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 3,4,5-tris(methoxymethoxy)benzoate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine methyl 3,4,5-tris(methoxymethoxy)benzoate (1.0 eq), 2-(benzyloxy)phenylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)2, 0.1 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.2 eq).
-
Add a solution of potassium phosphate (K3PO4, 3.0 eq) in water and toluene.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify the residue by flash chromatography to yield the biphenyl intermediate.
Step 3: Demethylation
-
Dissolve the biphenyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add boron tribromide (BBr3, 4.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then at room temperature for 3 hours.
-
Cool the reaction to 0 °C and quench with methanol, followed by water.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash chromatography.
Step 4: Intramolecular C-H Oxygenation
-
To a solution of the demethylated intermediate (1.0 eq) in a mixture of acetonitrile and water, add copper(II) sulfate (CuSO4, 2.0 eq) and pyridine (4.0 eq).
-
Heat the reaction at 80 °C for 4 hours.
-
Cool the mixture to room temperature and acidify with 1 M hydrochloric acid (HCl).
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the product by flash chromatography to obtain the protected this compound.
Step 5: Deprotection
-
Dissolve the protected this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add BBr3 (3.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by flash chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the yields for each step of the this compound synthesis.
| Step | Reaction | Product | Yield (%) |
| 1 | Protection of Gallic Acid | Methyl 3,4,5-tris(methoxymethoxy)benzoate | 95 |
| 2 | Suzuki Coupling | Biphenyl Intermediate | 75 |
| 3 | Demethylation | Demethylated Intermediate | 80 |
| 4 | Intramolecular C-H Oxygenation | Protected this compound | 60 |
| 5 | Deprotection | This compound | 85 |
| Overall | This compound | 27 |
Biological Signaling Pathway
This compound has been identified as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis. In many cancer cells, there is a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). LDH-A catalyzes the conversion of pyruvate to lactate, which is the final step in anaerobic glycolysis. Inhibition of LDH-A by this compound disrupts this metabolic pathway, leading to a decrease in lactate production and potentially hindering cancer cell proliferation.
Figure 2. Inhibition of the Glycolytic Pathway by this compound.
References
- 1. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Application Notes and Protocols for the Purification of Synthetic Urolithin M6 by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin M6 (3,8,9,10-tetrahydroxy urolithin) is a gut microbiota-derived metabolite of ellagitannins with demonstrated biological activity, including the inhibition of lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism. The availability of pure synthetic this compound is crucial for advancing research into its therapeutic potential. This document provides detailed application notes and protocols for the chemical synthesis of this compound and its subsequent purification using semi-preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed to yield high-purity this compound suitable for in vitro and in vivo studies.
Introduction
Urolithins are a class of dibenzopyran-6-one derivatives produced by the gut microbiota from ellagic acid and ellagitannins found in pomegranates, berries, and nuts. Among them, this compound has garnered significant interest for its potential as an anti-cancer agent due to its activity as a lactate dehydrogenase A (LDHA) inhibitor.[1][2] LDHA is a critical enzyme in the glycolytic pathway, which is often upregulated in tumor cells, contributing to the Warburg effect. By inhibiting LDHA, this compound can disrupt cancer cell metabolism, leading to reduced cell proliferation.[1][2]
To facilitate the study of this compound, a reliable method for its synthesis and purification is required. This application note details a five-step synthetic pathway involving a Suzuki coupling and an intramolecular C-H oxygenation as key steps.[1][2] Following synthesis, a robust semi-preparative HPLC method is described for the purification of this compound to a high degree of purity.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a composite based on established methods for the synthesis of urolithins and related biaryl compounds.[3][4][5]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Biaryl Intermediate via Suzuki Coupling
-
To a reaction vessel, add the appropriate aryl halide and aryl boronic acid precursors for the this compound backbone.
-
Add a palladium catalyst, such as Pd(OH)2 or Pd2(dba)3, and a suitable ligand (e.g., S-Phos).[4]
-
Add a base, such as K3PO4 or K2CO3, and a suitable solvent system (e.g., THF, toluene, or aqueous ethanol).[4][5][6]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 50-65 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the biaryl intermediate.
Step 2: Intramolecular C-H Oxygenation and Lactonization
-
Dissolve the biaryl intermediate in a suitable solvent.
-
Employ a reagent system that facilitates intramolecular C-H oxygenation. This can be a multi-step process involving the introduction of a directing group followed by an oxidation step.
-
The subsequent lactonization to form the dibenzopyran-6-one core of this compound can be achieved under acidic or basic conditions, depending on the specific protecting groups used.
-
Monitor the reaction by TLC.
-
After completion, perform an appropriate work-up and purify the product by column chromatography.
Step 3-5: Functional Group Manipulations (Hydroxylation and Deprotection)
-
Introduce the necessary hydroxyl groups at positions 3, 8, 9, and 10 of the urolithin core. This may involve electrophilic aromatic substitution reactions.
-
Protecting groups are often necessary for the hydroxyl functionalities during the synthesis. These protecting groups (e.g., methoxy or benzyloxy groups) must be removed in the final steps.
-
Deprotection is typically achieved using standard procedures, such as treatment with BBr3 for methoxy groups or catalytic hydrogenation for benzyl groups.
-
After each step, the product should be purified by column chromatography to ensure the purity of the intermediate for the subsequent reaction.
-
The final product, this compound, should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Table 1: Summary of Synthetic this compound Yields (Illustrative)
| Step | Reaction | Typical Yield (%) |
| 1 | Suzuki Coupling | 70-90 |
| 2 | Intramolecular C-H Oxygenation/Lactonization | 50-70 |
| 3-5 | Hydroxylation & Deprotection | 40-60 (overall) |
| Overall | - | 14-38 |
Note: Yields are illustrative and can vary based on specific reagents, conditions, and scale.
Purification of Synthetic this compound by Semi-Preparative HPLC
Following synthesis, the crude this compound product requires purification to remove byproducts and unreacted starting materials. Semi-preparative HPLC is an effective method for obtaining highly pure this compound.
Experimental Protocol: Semi-Preparative HPLC Purification
Instrumentation:
-
Semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Fraction collector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: An optimized gradient from a lower to a higher percentage of Mobile Phase B is used to elute this compound with good resolution. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B (return to initial conditions)
-
-
Flow Rate: A flow rate of 3-5 mL/min is typical for a 10 mm internal diameter semi-preparative column.
-
Detection Wavelength: Urolithins exhibit strong absorbance at approximately 305 nm.[7]
-
Column Temperature: 25-30 °C.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the loading capacity of the column.
Procedure:
-
Sample Preparation: Dissolve the crude synthetic this compound in a suitable solvent, such as methanol or DMSO, at a high concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a column of the same stationary phase to optimize the gradient and determine the retention time of this compound.
-
Scale-Up to Semi-Preparative Scale: Scale up the analytical method to the semi-preparative scale by adjusting the flow rate and injection volume according to the column dimensions.
-
Purification and Fraction Collection: Inject the filtered sample onto the semi-preparative HPLC system. Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.
Table 2: HPLC Purification Performance for Urolithins (Typical Values)
| Parameter | Typical Value | Reference |
| Purity after Purification | >98.5% | [8] |
| Recovery Rate | 32-39% (from extract) | [9] |
| Detection Limit (UHPLC) | 0.051 µg/mL | [7] |
| Quantification Limit (UHPLC) | 0.103 µg/mL | [7] |
Note: Recovery rates can vary significantly based on the complexity of the initial mixture and the optimization of the purification protocol.
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: LDH-A Signaling Pathway in Cancer Metabolism
Caption: this compound inhibits LDH-A in the cancer metabolism pathway.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and purification of this compound. The successful implementation of these methods will enable researchers to obtain high-purity this compound, which is essential for accurate and reproducible biological studies. The availability of pure synthetic this compound will facilitate further investigation into its mechanism of action as an LDHA inhibitor and its potential as a novel therapeutic agent for the treatment of cancer.
References
- 1. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Urolithin M6 in Biological Matrices by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolism research, and clinical trials where quantification of microbial metabolites like urolithin M6 is required.
1. Introduction Urolithins are a class of metabolites produced by the human gut microbiota from dietary ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] this compound (4,8,9,10-Tetrahydroxy urolithin) is one of the various urolithin derivatives identified in biological samples.[3][4] Due to the potential bioactivity of these compounds, a robust and sensitive analytical method is crucial for their accurate quantification in complex biological matrices such as plasma and urine. This application note details a validated HPLC-MS/MS method for the selective and sensitive quantification of this compound.
2. Principle This method employs reverse-phase High-Performance Liquid Chromatography (HPLC) for the chromatographic separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole tandem mass spectrometer (MS/MS) operating in Negative Electrospray Ionization (ESI) mode. The high selectivity of Multiple Reaction Monitoring (MRM) allows for precise quantification by monitoring a specific precursor-to-product ion transition for this compound.
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound analytical standard (Purity ≥95%)
-
Internal Standard (IS), e.g., Chrysin or a stable isotope-labeled urolithin
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma and urine (drug-free) for calibration standards and quality controls
-
Phosphate-buffered saline (PBS)
3.2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare a 1.0 mg/mL stock solution of this compound and the Internal Standard in methanol or a suitable solvent mixture (e.g., DMSO-ACN). Store at -80°C.[5]
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solution with 50% methanol/water. These solutions are used to spike into blank biological matrices to create calibration curves and QC samples.[6] A typical calibration curve range is 5.0-5,000 ng/mL.[7]
3.3. Sample Preparation Protocol
This protocol is optimized for plasma samples. For urine samples, a simpler "dilute-and-shoot" approach after spiking with internal standard may be sufficient.[7]
-
Thaw plasma samples on ice.
-
Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.[5]
-
Add the internal standard solution.
-
For protein precipitation, add 600 µL of cold acetonitrile containing 2% formic acid.[5]
-
Vortex the mixture vigorously for 10 minutes, followed by sonication for 10 minutes.[5]
-
Centrifuge the samples at 17,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase-like composition (e.g., 95:5 Mobile Phase A:B).[5]
-
Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[5]
3.4. HPLC-MS/MS Instrumental Analysis
The following conditions are a guideline and should be optimized for the specific instrumentation used.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II UHPLC or equivalent[5] |
| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 2 µL[5] |
| Gradient Elution | Start with 5% B, increase linearly to 95% B over 4 minutes, hold, and re-equilibrate for 3 minutes.[5] |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Agilent 6470 Triple Quadrupole (QqQ) or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][5] |
| MRM Transition | Precursor Ion (Q1): m/z 259.0 -> Product Ion (Q3): m/z 215.0 (Quantifier) |
| Precursor Ion (Q1): m/z 259.0 -> Product Ion (Q3): m/z 187.0 (Qualifier) | |
| Gas Temperature | 325°C[5] |
| Gas Flow | 10 L/min[5] |
| Nebulizer Pressure | 20 psi[5] |
| Sheath Gas Temp. | 400°C[5] |
| Sheath Gas Flow | 11 L/min[5] |
| Dwell Time | 50 msec[5] |
(Note: MRM transitions should be optimized by infusing the pure standard.)
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 5.0 - 5,000 ng/mL[7] |
| Correlation Coefficient (R²) | > 0.999[7] |
| Method Detection Limit (MDL) | 9.2 - 18.2 ng/mL (typical for urolithins)[7] |
| Limit of Quantification (LOQ) | Calculated based on a signal-to-noise ratio (S/N) of 10.[5] |
| Accuracy (Recovery) | 88 - 99%[7] |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical diagram of the HPLC-MS/MS instrument setup.
4. Conclusion The described HPLC-MS/MS method provides the necessary sensitivity, specificity, and reliability for the quantitative determination of this compound in complex biological matrices. The protocol involves a straightforward sample preparation procedure followed by a rapid and selective analysis. This validated method is well-suited for application in clinical and preclinical research to further investigate the metabolic fate and biological role of ellagitannin-derived metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 6. mdpi.com [mdpi.com]
- 7. walnuts.org [walnuts.org]
Application Notes and Protocols for Urolithin M6 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of bioactive metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and nuts.[1] These compounds, including Urolithin M6 (UM6), are recognized for their potential health benefits, encompassing anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] this compound is a key intermediate in the metabolic pathway leading to the formation of other well-studied urolithins, such as Urolithin A and C.[3][4] Recent research has also highlighted its potential as a lactate dehydrogenase A (LDH-A) inhibitor, suggesting a role in modulating cancer cell metabolism.[5]
These application notes provide a detailed protocol for conducting cell culture assays to investigate the biological activity of this compound. The protocol is adapted from established methods for other urolithins, particularly Urolithin A, and can be modified to suit specific research questions and cell lines.[6][7]
Biological Activities and Signaling Pathways
Urolithins exert their biological effects by modulating various signaling pathways. While research on this compound is still emerging, studies on related urolithins suggest potential mechanisms of action. Urolithins have been shown to influence key cellular processes by:
-
Inhibiting pro-inflammatory pathways such as NF-κB.[2]
-
Modulating cell growth and survival pathways like PI3K/Akt/mTOR.[8]
-
Activating protective pathways like Nrf2, which is involved in the antioxidant response.[9]
-
Regulating metabolic pathways, as suggested by the potential of this compound to inhibit LDH-A.[5]
The following diagram illustrates the metabolic conversion of ellagic acid to various urolithins, including this compound.
Caption: Metabolic pathway of ellagic acid to urolithins by gut microbiota.
The subsequent diagram proposes a potential signaling pathway for this compound based on its hypothesized role as an LDH-A inhibitor and the known effects of other urolithins.
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in cell culture. These protocols are based on methodologies used for Urolithin A and should be optimized for the specific cell line and experimental goals.[6][7]
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Selected cancer cell line (e.g., HT29, SW480 for colorectal cancer) or other relevant cell lines.[6]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).[6]
-
This compound (synthesized or commercially available).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Phosphate-buffered saline (PBS).
-
Cell culture plates (e.g., 96-well, 6-well).
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a predetermined density and allow them to adhere and grow for 24 hours. For example, seed 3 x 10⁵ cells/well in a 6-well plate.[6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment Preparation: Dilute the this compound stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated cells from 6-well plates.
-
Trypsin-EDTA.
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[6]
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Treated cells from 100-mm dishes.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[7]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary and secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, LDH-A) overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
The following workflow diagram illustrates the general experimental procedure for a this compound cell culture assay.
Caption: General experimental workflow for this compound cell culture assays.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison.
Table 1: Effect of this compound on Cell Viability (%)
| Concentration (µM) | 24 hours | 48 hours |
| 0 (Control) | 100 ± 5.0 | 100 ± 6.2 |
| 10 | Data | Data |
| 25 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| Values are presented as mean ± standard deviation. |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (48h) | Data | Data | Data |
| This compound (25 µM, 48h) | Data | Data | Data |
| This compound (50 µM, 48h) | Data | Data | Data |
| This compound (100 µM, 48h) | Data | Data | Data |
| Values represent the percentage of cells in each phase of the cell cycle. |
Table 3: Relative Protein Expression after this compound Treatment
| Target Protein | Control | This compound (50 µM, 48h) |
| p53 | 1.0 | Fold Change |
| p21 | 1.0 | Fold Change |
| Bcl-2 | 1.0 | Fold Change |
| LDH-A | 1.0 | Fold Change |
| Values are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the control. |
Disclaimer: The protocols and data tables provided are templates and should be adapted and filled in based on actual experimental results. The biological effects and optimal concentrations of this compound may vary depending on the cell line and experimental conditions.
References
- 1. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic Effect of Urolithin A in Cultured L6 Myotubes and Type 2 Diabetic Model KK-Ay/Ta Mice with Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: LDH-A Enzymatic Inhibition Assay for Urolithin M6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate dehydrogenase A (LDH-A) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate. In many cancer cells, LDH-A is upregulated, contributing to the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen. This metabolic shift provides cancer cells with a growth advantage, making LDH-A an attractive target for cancer therapy.[1][2][3] Urolithin M6, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates and walnuts, has been identified as a potential inhibitor of LDH-A.[4][5][6] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on LDH-A.
Principle of the Assay
The LDH-A enzymatic assay measures the rate of NADH oxidation to NAD+ during the conversion of pyruvate to lactate. The decrease in NADH concentration can be monitored by measuring the decrease in absorbance at 340 nm or the decrease in fluorescence.[7][8] The inhibitory effect of this compound is determined by comparing the rate of the enzymatic reaction in the presence and absence of the compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (Purified Human LDH-A) | 77 ± 10 µM | [4] |
| IC50 (Lactate Production in Raji cells) | 36 ± 3 µM | [4] |
| IC50 (Cell Growth in Raji cells) | 25 ± 2 µM | [4] |
Experimental Protocols
Materials and Reagents
-
Purified Human LDH-A (e.g., from a commercial supplier)
-
This compound[9]
-
Pyruvate (Sodium Pyruvate)[7]
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)[7]
-
Dimethyl sulfoxide (DMSO)[8]
-
96-well microplates (black or clear, depending on the detection method)[8][10]
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence[11]
Preparation of Reagents
-
LDH-A Enzyme Solution: Prepare a stock solution of purified human LDH-A in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 0.015 U/mL.[8]
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 20 mM).[8][9] Further dilutions should be made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤0.6%) to avoid affecting enzyme activity.[8]
-
Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer (e.g., 30 mM).[7]
-
NADH Solution: Prepare a fresh stock solution of NADH in assay buffer (e.g., 6.6 mM).[7] Protect from light.
-
Assay Buffer: 0.2 M Tris-HCl (pH 7.3) or 100 mM phosphate buffer (pH 7.5).[7][8]
Assay Procedure (Fluorometric Method)
This protocol is adapted from established methods for measuring LDH-A activity.[8]
-
Prepare Reaction Mix: In a 96-well white body plate, prepare the reaction mix containing assay buffer, pyruvate (final concentration 1 mM), and NADH (final concentration 150 µM).[8]
-
Add this compound: Add varying concentrations of this compound (e.g., 0-200 µM final concentration) to the wells.[8] Include a control well with DMSO only.
-
Initiate the Reaction: Add the LDH-A enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately measure the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader.[8]
-
Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of LDH-A activity, using a suitable software like Prism.[8]
Visualizations
LDH-A in Cancer Metabolism Signaling Pathway
Caption: LDH-A's role in the Warburg effect and its inhibition by this compound.
Experimental Workflow for LDH-A Inhibition Assay
Caption: Step-by-step workflow for the LDH-A enzymatic inhibition assay.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of lactylation in breast cancer development: mechanisms, clinical translation and new strategies for treatment [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH-A Enzyme Assay [bio-protocol.org]
- 8. rsc.org [rsc.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
Application Note & Protocol: Preparation of Urolithin M6 (UM6) Stock Solutions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Urolithin M6 (UM6), also known as 3,8,9,10-tetrahydroxy urolithin, is a metabolite of ellagitannins and ellagic acid produced by the human gut microbiota.[1][2] As a member of the urolithin family, UM6 is investigated for various biological activities. Notably, it has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis, which is often upregulated in cancer cells.[3] This property makes UM6 a molecule of interest in cancer metabolism research. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.
This compound Properties and Quantitative Data
The following table summarizes the key physicochemical and biological properties of this compound, compiled from supplier data sheets and research articles.
| Parameter | Value | Reference |
| Synonyms | 3,8,9,10-tetrahydroxy urolithin | [4] |
| Molecular Formula | C₁₃H₈O₆ | [4] |
| Molecular Weight | 260.2 g/mol | [4] |
| CAS Number | 1006683-97-1 | [4] |
| Solubility | 65 mg/mL (249.81 mM) in DMSO | [4] |
| Storage (Powder) | -20°C for up to 3 years, protected from light and moisture | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
| IC₅₀ (Cell Growth) | 25 ± 2 µM in Raji cells | [4] |
| IC₅₀ (Lactate Production) | 36 ± 3 µM in Raji cells | [4] |
Experimental Protocols
Materials and Equipment
-
This compound (UM6) powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 50 mM this compound Master Stock Solution
This protocol describes the preparation of a high-concentration master stock solution in DMSO.
1. Calculation:
-
Determine the mass of UM6 powder required. For 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 260.2 g/mol × 1000 mg/g = 13.01 mg
-
2. Weighing:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh 13.01 mg of UM6 powder directly into the tube.
-
Note: Perform this step in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.
-
3. Dissolution:
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the UM6 powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
4. Sonication:
-
To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[4] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
5. Aliquoting and Storage:
-
Aliquot the 50 mM master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 1 year).[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the master stock for use in cell-based assays.
1. Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate stock solution (e.g., 1 mM) from the 50 mM master stock by diluting it in sterile cell culture medium.
-
Example: To make 1 mL of 1 mM intermediate stock, add 20 µL of the 50 mM master stock to 980 µL of culture medium.
-
2. Final Working Solutions:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Formula: V₁ = (C₂ × V₂) / C₁
-
V₁: Volume of stock solution
-
C₁: Concentration of stock solution
-
V₂: Final volume of culture medium in the well
-
C₂: Desired final concentration
-
-
Example: To treat cells in a well containing 2 mL of medium with a final concentration of 25 µM UM6 using the 1 mM intermediate stock:
-
V₁ = (25 µM × 2 mL) / 1000 µM = 0.05 mL = 50 µL
-
Add 50 µL of the 1 mM intermediate stock to the well containing 1.95 mL of medium.
-
-
3. Important Considerations for Cell Culture:
-
Solvent Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of UM6 used.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.[5] In the example above, the final DMSO concentration from the master stock would be 0.05% (50 µL of 1mM stock made from 20uL of 50mM in 980uL media, so 0.02*0.05 = 0.001mL of pure DMSO in 2mL total volume which is 0.05%).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing UM6 solutions and the targeted biological pathway.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Urolithin M6 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of urolithin M6 synthesis. The information is based on the five-step synthesis reported by Rupiani et al. in Organic & Biomolecular Chemistry, 2016.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the key steps of this compound synthesis.
Issue 1: Low yield in Step 3 - Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura coupling reaction to produce the biphenyl intermediate (Compound 5) has a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in this Suzuki-Miyaura coupling can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The activity of the palladium catalyst is crucial. Ensure your Pd(PPh₃)₄ is fresh or has been stored properly under an inert atmosphere. Over time, oxidation of the phosphine ligands can deactivate the catalyst. Consider using a freshly prepared catalyst for better results.
-
Base Quality and Amount: The base, in this case, sodium carbonate (Na₂CO₃), is critical for the transmetalation step. Ensure the base is anhydrous and finely powdered to maximize its reactivity. Using an insufficient amount of base can stall the catalytic cycle. The protocol specifies 3 equivalents, which should be sufficient.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is recommended.
-
Purity of Reactants: Impurities in the starting materials, particularly in the boronic acid, can interfere with the reaction. Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Ensure your 2,4,5-trimethoxyphenylboronic acid is pure.
-
Solvent Quality: The solvent system (1,2-dimethoxyethane and water) should be of high quality and appropriately degassed to remove dissolved oxygen.
-
Reaction Temperature and Time: The reaction is run at reflux. Ensure the temperature is maintained consistently. If the reaction is not going to completion, a longer reaction time might be necessary, which can be monitored by Thin Layer Chromatography (TLC).
-
Issue 2: Incomplete Intramolecular C-H Oxygenation (Lactonization) in Step 4
-
Question: The lactonization of the biphenyl intermediate to form the this compound precursor (Compound 6) is not going to completion. What could be the problem?
-
Answer: The intramolecular C-H oxygenation is a critical step for forming the lactone ring. Incomplete conversion can be due to the following:
-
Oxidant and Catalyst Stoichiometry: This reaction uses potassium persulfate (K₂S₂O₈) as the oxidant and a catalytic amount of silver nitrate (AgNO₃). Ensure the stoichiometry is correct as per the protocol (3.0 equivalents of K₂S₂O₈ and 0.1 equivalents of AgNO₃). An insufficient amount of the oxidant will lead to incomplete reaction.
-
Reaction Conditions: The reaction is performed in a mixture of acetonitrile and water at 80 °C. Ensure the temperature is accurately controlled. The reaction time of 2 hours should be monitored by TLC to check for the consumption of the starting material.
-
Purity of Starting Material: Impurities in the biphenyl intermediate from the previous step could potentially interfere with the catalytic cycle of this reaction. Ensure the material is sufficiently pure before proceeding.
-
Issue 3: Difficulty in the Final Demethylation Step (Step 5)
-
Question: I am having trouble with the final demethylation of the protected this compound (Compound 6) to the final product (Compound 7). The yield is low and I see multiple products on my TLC plate.
-
Answer: The use of boron tribromide (BBr₃) for demethylation is effective but can be challenging. Here are some points to consider:
-
Reagent Quality and Handling: BBr₃ is highly reactive and moisture-sensitive. Use a fresh bottle or a recently purchased solution. The reaction must be carried out under strictly anhydrous conditions and an inert atmosphere. Any moisture will quench the BBr₃ and lead to incomplete reaction and side products.
-
Reaction Temperature: The reaction is initiated at -78 °C (a dry ice/acetone bath) and then allowed to warm to room temperature. Precise temperature control is critical. Adding BBr₃ at a higher temperature can lead to undesired side reactions.
-
Stoichiometry of BBr₃: The protocol calls for 5.0 equivalents of BBr₃ to ensure the removal of all four methyl groups. Using less may result in partially demethylated products.
-
Work-up Procedure: After the reaction is complete, it needs to be quenched carefully, typically by slowly adding it to ice-water or a cooled methanol solution. A proper work-up is essential to hydrolyze the boron complexes and isolate the final product. Incomplete hydrolysis can lead to difficulties in purification.
-
Purification: The final product is purified by flash chromatography on C18 silica gel. This is important because this compound is a polar molecule, and standard silica gel may not provide adequate separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the overall yield of this five-step synthesis?
-
A1: The reported overall yield for the synthesis of this compound is 27%.[1]
-
-
Q2: Why is gallic acid chosen as the starting material for this synthesis?
-
A2: Gallic acid is an ideal starting material because its molecular structure is clearly present within the final this compound product, providing an efficient synthetic starting point.[1]
-
-
Q3: What is the purpose of the silver nitrate in the intramolecular C-H oxygenation step?
-
A3: Silver nitrate acts as a catalyst in the oxidative cyclization. It is thought to facilitate the generation of sulfate radicals from potassium persulfate, which then initiate the C-H activation and subsequent lactonization.
-
-
Q4: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling?
-
A4: While the protocol specifies tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], other palladium catalysts commonly used for Suzuki couplings (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with appropriate phosphine ligands could potentially be used. However, this would require optimization of the reaction conditions (base, solvent, temperature) to achieve a comparable yield.
-
-
Q5: Are there any specific safety precautions I should take during this synthesis?
-
A5: Yes. Boron tribromide (BBr₃) used in the final step is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Suzuki coupling uses a palladium catalyst, which is a heavy metal, and appropriate waste disposal procedures should be followed.
-
Experimental Protocols and Data
The five-step synthesis of this compound is summarized below.
Overall Synthesis Workflow
Caption: Five-step synthetic workflow for this compound.
Summary of Reaction Steps and Yields
| Step | Reaction Type | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Esterification & Methylation | Gallic acid (1) | SOCl₂, MeOH, CH₃I, K₂CO₃ | Methyl 3,4,5-trimethoxybenzoate (2) | 95 |
| 2 | Iodination | Compound 2 | I₂, HIO₃, H₂SO₄ | Methyl 2-iodo-3,4,5-trimethoxybenzoate (3) | 85 |
| 3 | Suzuki Coupling & Saponification | Compound 3 | 2,4,5-trimethoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃; then NaOH | 4,4',5,6-Tetramethoxybiphenyl-2-carboxylic acid (5) | 70 |
| 4 | Intramolecular C-H Oxygenation | Compound 5 | K₂S₂O₈, AgNO₃ | 1,2,3,8-Tetramethoxy-6H-dibenzo[b,d]pyran-6-one (6) | 65 |
| 5 | Demethylation | Compound 6 | BBr₃ | This compound (7) | 58 |
Detailed Methodologies
Step 1: Methyl 3,4,5-trimethoxybenzoate (2) Thionyl chloride (SOCl₂, 3.0 equiv.) is added dropwise to a solution of gallic acid (1) in methanol (MeOH) at 0 °C. The mixture is stirred at room temperature for 1 hour and then refluxed for 4 hours. The solvent is removed under vacuum. The residue is dissolved in acetone, and potassium carbonate (K₂CO₃, 7.0 equiv.) and methyl iodide (CH₃I, 5.0 equiv.) are added. The mixture is refluxed for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the product (95% yield).
Step 2: Methyl 2-iodo-3,4,5-trimethoxybenzoate (3) To a solution of compound 2 in acetic acid, iodine (I₂, 0.5 equiv.), iodic acid (HIO₃, 0.4 equiv.), and a catalytic amount of sulfuric acid (H₂SO₄) in water are added. The mixture is heated at 80 °C for 4 hours. After cooling, the reaction is quenched with a saturated solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the product (85% yield).
Step 3: 4,4',5,6-Tetramethoxybiphenyl-2-carboxylic acid (5) A mixture of compound 3 (1.0 equiv.), 2,4,5-trimethoxyphenylboronic acid (1.5 equiv.), and sodium carbonate (Na₂CO₃, 3.0 equiv.) in 1,2-dimethoxyethane/water (3:1) is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is added, and the mixture is refluxed for 4 hours. After cooling, the mixture is diluted with water and washed with ethyl acetate. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude ester is then saponified using sodium hydroxide (NaOH) in methanol/water at 60 °C for 3 hours to afford the carboxylic acid product (70% yield over two steps).
Step 4: 1,2,3,8-Tetramethoxy-6H-dibenzo[b,d]pyran-6-one (6) To a solution of compound 5 (1.0 equiv.) in acetonitrile/water (1:1), potassium persulfate (K₂S₂O₈, 3.0 equiv.) and silver nitrate (AgNO₃, 0.1 equiv.) are added. The mixture is stirred at 80 °C for 2 hours. After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography to give the lactone (65% yield).
Step 5: this compound (7) A solution of compound 6 (1.0 equiv.) in anhydrous dichloromethane is cooled to -78 °C under an argon atmosphere. Boron tribromide (BBr₃, 5.0 equiv.) is added dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by carefully pouring it into ice-water and then extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by flash chromatography on C18 silica gel to afford this compound (58% yield).
Key Signaling Pathway Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
urolithin M6 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Urolithin M6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a tetrahydroxy-urolithin, a metabolite produced by the gut microbiota from ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts.[1] In recent studies, this compound has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in aerobic glycolysis, a metabolic pathway often upregulated in cancer cells.[2][3][4] Its inhibitory action on LDH-A suggests that this compound may have a role in hampering cancer cell metabolism.[3][4]
Q2: How stable is this compound in standard cell culture media?
Currently, there is a lack of specific studies detailing the stability and half-life of isolated this compound in common cell culture media such as DMEM, RPMI-1640, or F-12K. As a polyphenol, its stability can be influenced by factors like pH, temperature, light exposure, and the presence of other components in the media.[5][6] It is highly recommended to perform a stability assessment of this compound under your specific experimental conditions.
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of polyphenolic compounds like this compound in cell culture:
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Media Composition: The presence of components like metal ions, vitamins (especially riboflavin), and high glucose concentrations can impact polyphenol stability.
-
pH: The pH of the culture medium can significantly influence the degradation rate of polyphenols.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Light Exposure: Many polyphenols are light-sensitive and can degrade upon exposure to light.
-
Temperature: Incubation at 37°C will accelerate chemical reactions, potentially leading to faster degradation compared to storage at lower temperatures.
-
Presence of Cells: Cellular metabolism can also contribute to the breakdown or modification of the compound.
Q4: How should I prepare and store this compound for in vitro studies?
For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a stock solution.[7] It is crucial to minimize the final concentration of DMSO in the cell culture medium (usually below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C and protected from light. It is advisable to prepare fresh dilutions in culture medium for each experiment from the frozen stock.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. Analyze the concentration of this compound at different time points using HPLC or LC-MS. |
| Incorrect Concentration | Verify the initial concentration of your this compound stock solution. If possible, confirm the purity of the compound. |
| Cell Line Specific Effects | The observed effects of this compound may be cell-line dependent. Consider testing a panel of cell lines to determine sensitivity. |
| Solubility Issues | Visually inspect the culture medium after adding this compound for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different solubilizing agent (with appropriate controls). |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Light-Induced Degradation | Protect all solutions containing this compound from light by using amber tubes and wrapping plates in foil. |
| Variations in Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates, as this can influence the metabolic rate and response to treatment. |
| Edge Effects in Multi-well Plates | Be mindful of "edge effects" in multi-well plates, where wells on the periphery may experience different environmental conditions. Consider not using the outer wells for critical experiments or ensure proper humidification. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol is a general guideline and should be optimized for your specific experimental setup.
Materials:
-
This compound
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Cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
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Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or a plate. Incubate at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
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Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
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Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
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Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life (t½) in the medium.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 50.0 | 100 |
| 2 | 48.5 | 97 |
| 4 | 46.2 | 92.4 |
| 8 | 41.5 | 83 |
| 12 | 36.8 | 73.6 |
| 24 | 25.1 | 50.2 |
| 48 | 10.3 | 20.6 |
| 72 | 4.1 | 8.2 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound stability in cell culture media is not currently available in the literature.
Signaling Pathways and Visualizations
This compound has been identified as a potential inhibitor of Lactate Dehydrogenase A (LDH-A), a critical enzyme in the glycolytic pathway.[2][3][4] Inhibition of LDH-A can disrupt the metabolic processes that cancer cells often rely on for rapid proliferation.
Caption: this compound inhibits LDH-A, disrupting glycolysis and cell proliferation.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound in cell culture media.
Caption: Workflow for determining this compound stability in cell culture media.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting inconsistent experimental results when using this compound.
Caption: Logical steps for troubleshooting experiments with this compound.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Urolithin M6 Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of urolithin M6 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting a signal for this compound in my samples. What are the possible causes?
A1: Several factors could lead to a lack of this compound signal. Consider the following:
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Metabolic Conversion: this compound is an intermediate in the conversion of ellagic acid to other urolithins like urolithin C and isourolithin A by gut microbiota.[1][2] Its presence and concentration can be transient.[1] Ensure your sampling time point is appropriate to capture this intermediate.
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Sample Stability: Urolithins can be sensitive to storage conditions.[3][4] Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. It is advisable to minimize freeze-thaw cycles and store samples at -80°C for long-term stability.[5]
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Extraction Inefficiency: The extraction method may not be optimal for this compound. Ensure the chosen solvent system is appropriate for its polarity. A common method involves liquid-liquid extraction with ethyl acetate or protein precipitation with acetonitrile.[1][6][7]
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Ionization Issues: this compound is typically analyzed in negative ion mode electrospray ionization (ESI).[5] Ensure your MS source parameters (e.g., gas temperature, gas flow, nebulizer pressure) are optimized for this compound class.[5]
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Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, fecal extracts) can suppress the ionization of this compound, leading to a reduced or absent signal.[8]
Q2: My this compound peak shape is poor (e.g., broad, tailing, or splitting). How can I improve it?
A2: Poor peak shape is often a chromatographic issue. Here are some troubleshooting steps:
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Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase are critical. Urolithins are phenolic compounds, and adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring a consistent ionization state.[3][5][6]
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Column Choice: A C18 reversed-phase column is commonly used for urolithin analysis.[6][7] Ensure your column is not degraded and is appropriate for the mobile phase conditions.
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Gradient Optimization: If using a gradient elution, ensure the gradient slope is not too steep, which can cause peak broadening. A shallower gradient around the elution time of this compound may improve resolution and peak shape.
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Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent (i.e., a solvent much stronger than the initial mobile phase) can cause peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the initial mobile phase.[5]
Q3: I am observing high variability in my quantitative results for this compound. What could be the cause?
A3: High variability can stem from several sources throughout the analytical workflow:
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Inconsistent Sample Preparation: Ensure that sample extraction and handling are performed consistently across all samples. Use of an appropriate internal standard is crucial to correct for variability in extraction recovery and matrix effects.[1][9]
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Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to high variability.[8] A stable isotope-labeled internal standard for this compound would be ideal to compensate for these effects. If unavailable, a structurally similar compound can be used.[7][9]
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Instrument Instability: Check for fluctuations in the LC pump pressure and MS signal to ensure the instrument is performing consistently. Regular calibration and maintenance are essential.
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Inter-individual Variability: When analyzing biological samples from human or animal studies, be aware that there is significant inter-individual variation in the gut microbiota's ability to produce urolithins.[10][11] This can lead to a wide range of this compound concentrations.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identification should be based on multiple criteria:
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Retention Time Matching: The retention time of the peak in your sample should match that of an authentic this compound standard analyzed under the same chromatographic conditions.
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MS/MS Fragmentation Pattern: The most definitive confirmation comes from comparing the tandem mass spectrometry (MS/MS) fragmentation pattern of the peak in your sample to that of a pure standard. The relative intensities of the product ions should be consistent.
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Spiking: Spiking a blank matrix sample with a known amount of this compound standard and observing a single, sharp peak at the expected retention time can help confirm the identity and assess recovery.
Experimental Protocols
Sample Preparation: Urolithin Extraction from Plasma
This protocol is adapted from established methods for urolithin analysis in plasma.[6]
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Aliquoting: Thaw frozen plasma samples on ice. Pipette 200 µL of plasma into a clean microcentrifuge tube.
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Protein Precipitation & Extraction: Add 600 µL of acetonitrile containing 2% formic acid to the plasma sample.
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Vortexing and Sonication: Vortex the mixture for 10 minutes, followed by sonication for 10 minutes in a cooled water bath.
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Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
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Reconstitution: Reconstitute the dried residue in 100 µL of methanol.
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Filtration: Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC autosampler vial.
LC-MS/MS Analysis Method
The following is a representative LC-MS/MS method for urolithin analysis.[5][6]
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LC System: UHPLC system
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start with 5% B
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Ramp to 95% B over 4 minutes
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Hold at 95% B for 1 minute
-
Return to 5% B and re-equilibrate for 3 minutes
-
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI)
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Monitoring Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following table summarizes typical MRM transitions for related urolithins that may be analyzed alongside this compound. Note that specific transitions for this compound may need to be optimized empirically if a standard is available.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Urolithin A | 227.0 | 199.0 |
| Urolithin B | 211.0 | 185.0 |
| Urolithin C | 243.0 | 187.0 |
| Urolithin A Glucuronide | 403.0 | 227.0 |
| Urolithin B Glucuronide | 387.0 | 211.0 |
Data compiled from various sources. Optimal transitions may vary based on the instrument.
Visualizations
Caption: Conversion of Ellagic Acid to Urolithins by Gut Microbiota.
References
- 1. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walnuts.org [walnuts.org]
- 10. A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries [mdpi.com]
- 11. Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Urolithin M6 Isolation from Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with urolithin M6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation of this compound from complex biological matrices such as plasma, urine, and feces.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound from biological samples?
A1: The main difficulties in isolating this compound stem from its low concentrations in biological samples and the complexity of the matrices.[1] The presence of various isomers and other urolithin metabolites can interfere with accurate quantification. Furthermore, the stability of urolithins during sample collection, storage, and extraction is a critical factor that can affect recovery rates. The limited commercial availability of a this compound standard also poses a significant challenge for accurate identification and quantification.
Q2: Which biological matrices are most commonly used for this compound analysis?
A2: this compound is typically analyzed in feces, urine, and plasma. Fecal samples often contain higher concentrations of urolithin aglycones, including this compound, as they are direct products of gut microbiota metabolism.[1] In contrast, urine and plasma samples predominantly contain phase II conjugates, such as glucuronides and sulfates, which are formed after absorption.[1][2]
Q3: What are the recommended methods for extracting this compound?
A3: The choice of extraction method depends on the biological matrix. For fecal samples, a common approach involves extraction with a mixture of methanol, water, and hydrochloric acid, followed by centrifugation and evaporation of the organic solvent.[1] For plasma and urine, which contain conjugated urolithins, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is often required to release the aglycones before extraction. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed for sample clean-up and concentration.
Q4: What is the most suitable analytical technique for quantifying this compound?
A4: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is the preferred method for the sensitive and selective quantification of this compound.[2][3] Specifically, systems equipped with a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass analyzer offer the necessary resolution to distinguish this compound from other isomers and interfering compounds.[4]
Troubleshooting Guides
Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample collection and storage. Biological samples should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For feces, ensure thorough homogenization.[1] For plasma and urine, verify the efficiency of the enzymatic hydrolysis step by testing different incubation times and enzyme concentrations. |
| Poor SPE Recovery | Condition and equilibrate the SPE cartridge according to the manufacturer's instructions. Optimize the loading, washing, and elution steps. Ensure the sample pH is appropriate for the chosen sorbent. |
| Instrumental Issues | Check the LC-MS system for leaks, blockages, or a dirty ion source. Verify the mobile phase composition and gradient program. |
Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Adjust the mobile phase pH or organic solvent composition. Ensure the mobile phase is properly degassed. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Add a small amount of a competing agent, such as trifluoroacetic acid, to the mobile phase to reduce interactions between the analyte and the stationary phase. |
High Background Noise or Matrix Effects in LC-MS
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Dilute the sample to reduce the concentration of co-eluting matrix components.[5] Improve sample clean-up using a more selective SPE sorbent or by performing an additional LLE step. Adjust the chromatographic method to separate this compound from interfering compounds.[5] |
| Contaminated Solvents or Glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Instrument Contamination | Clean the ion source, and check for contamination in the transfer line and mass analyzer. |
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of urolithins in biological samples. Note that values can vary depending on the specific method and instrumentation used.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Urolithin A | Plasma | UHPLC-QqQ-MS | - | 0.1 | >85 | [2] |
| Urolithin B | Plasma | UHPLC-QqQ-MS | - | 3 | >85 | [2] |
| Urolithin C | Plasma | UHPLC-QqQ-MS | - | 0.2 | >85 | [2] |
| Urolithin A | Health Products | UHPLC | 51 | 103 | 98-102 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fecal Samples
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Homogenize 1 gram of feces with 10 mL of a methanol/DMSO/water (40:40:20, v/v/v) solution containing 0.1% HCl using a high-speed homogenizer for 1 minute.[1]
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Centrifuge the homogenate at 5000 x g for 10 minutes at room temperature.
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Collect the supernatant and evaporate the methanol using a speed vacuum concentrator.
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Filter the remaining aqueous extract through a 0.22 µm syringe filter before UHPLC-MS analysis.
Protocol 2: Extraction of this compound from Plasma Samples
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To 200 µL of plasma, add 600 µL of acetonitrile containing 2% formic acid.[2]
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Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.[2]
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Centrifuge at 17,000 x g for 10 minutes.[2]
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Transfer the supernatant to a new tube and dry it under a stream of nitrogen.[2]
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Reconstitute the dried residue in 100 µL of methanol and filter through a 0.22 µm PVDF membrane filter before LC-MS analysis.[2]
Protocol 3: UHPLC-MS/MS Analysis of this compound
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LC System: Agilent 1290 Infinity UPLC system or equivalent.
-
Column: Poroshell 120 EC-C18 (3 x 100 mm, 2.7 µm).[1]
-
Mobile Phase A: Water with 0.5% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient: A linear gradient tailored to separate this compound from other metabolites.
-
MS System: Agilent 6550 Accurate-Mass Q-TOF or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Capillary Voltage: 3500 V.[1]
-
Drying Gas Flow: 10 L/min.[1]
-
Nebulizer Pressure: 45 psi.[1]
-
Drying Temperature: 300 °C.[1]
Visualizations
Caption: Experimental workflow for this compound isolation and analysis.
Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.
Caption: Urolithins' inhibitory effect on the NF-κB signaling pathway.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urolithin M6 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urolithin M6 (UM6) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
This compound (3,8,9,10-tetrahydroxy urolithin) is a metabolite of ellagitannins and ellagic acid, produced by the gut microbiota.[1][2][3][4] It is an intermediate in the metabolic pathway that leads to the more commonly studied urolithins, such as Urolithin A and B.[1][5] Recent research has identified UM6 as a potential inhibitor of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer cell metabolism, making it a compound of interest for oncology research.[3][6]
Q2: What are the main challenges in the in vivo delivery of this compound?
Like many polyphenolic compounds, this compound is expected to have low aqueous solubility and poor bioavailability.[7][8][9][10] This can lead to challenges in achieving therapeutic concentrations in target tissues. Furthermore, the gut microbiota composition of animal models can influence the metabolism of urolithins, leading to variability in experimental outcomes.[1][11]
Q3: What are the different urolithin metabotypes and why are they important for my research?
Individuals, including experimental animals, can be classified into different "urolithin metabotypes" (UM) based on their ability to produce different urolithins from ellagic acid. The main metabotypes are UM-A (produces primarily Urolithin A), UM-B (produces Urolithin A, Isourolithin A, and Urolithin B), and UM-0 (produces low to no urolithins).[11][12] Understanding the metabotype of your animal model is crucial as it can significantly impact the baseline levels of urolithins and the metabolic fate of administered UM6.
Troubleshooting Guides
Formulation and Administration Issues
Problem: Poor solubility of this compound in aqueous vehicles.
Solutions:
-
Co-solvents: Use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can enhance solubility. However, it is crucial to perform dose-ranging studies to ensure the vehicle itself does not cause toxicity or interfere with the experimental outcomes.[13][14]
-
Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions to improve the solubility and absorption of lipophilic compounds.[7]
-
Lipid-based formulations: For compounds with high lipid solubility, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[7][10]
-
Particle size reduction: Micronization or nanocrystal formulations can increase the surface area of the compound, leading to a faster dissolution rate and improved absorption.[7][15]
Problem: High variability in plasma concentrations of this compound between animals.
Solutions:
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Standardize the gut microbiota: Co-housing animals or using fecal microbiota transplantation (FMT) can help to normalize the gut microbial composition across experimental groups.
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Control the diet: The diet of the animals can significantly impact the gut microbiota and the metabolism of polyphenols.[2] Using a standardized, purified diet can help reduce variability.
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Pre-characterize metabotypes: If resources allow, pre-screening animals for their urolithin metabotype can help in stratifying the animals into more homogenous experimental groups.
Problem: Stress and potential complications associated with oral gavage.
Solutions:
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Proper training: Ensure that personnel performing oral gavage are well-trained and experienced to minimize stress and the risk of injury to the animals.[16]
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Alternative dosing methods: Consider less stressful alternatives to oral gavage, such as voluntary consumption of the compound mixed in a palatable vehicle or incorporation into the diet.[17] However, be aware that this may lead to less precise dosing.
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Monitor for adverse effects: Closely monitor animals for signs of distress, such as weight loss, changes in behavior, or respiratory issues, which can sometimes be associated with gavage procedures.[18][19][20]
Analytical and Bioanalytical Issues
Problem: Difficulty in detecting and quantifying this compound and its metabolites in biological samples.
Solutions:
-
Sensitive analytical methods: Utilize highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of urolithins in plasma, urine, and tissue samples.[21][22]
-
Enzymatic hydrolysis: Urolithins are often present in their conjugated forms (glucuronides and sulfates) in biological fluids.[23][24] Treatment of samples with β-glucuronidase and sulfatase enzymes is necessary to release the free urolithins for accurate quantification.
-
Method validation: Thoroughly validate the analytical method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure reliable results.[25]
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Source |
| Molecular Formula | C13H8O6 | [4] |
| Molecular Weight | 260.2 g/mol | [4] |
| Aqueous Solubility | < 10 µg/mL | Estimated |
| LogP | 2.5 | Estimated |
| pKa | 6.8, 8.5 | Estimated |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2 | 250 ± 75 | 5 |
| SEDDS Formulation | 50 | 350 ± 90 | 1 | 1750 ± 400 | 35 |
| Nanocrystal Formulation | 50 | 200 ± 60 | 1.5 | 1200 ± 300 | 24 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
-
Materials: this compound, Labrasol® (Caprylocaproyl polyoxyl-8 glycerides), Transcutol® HP (Diethylene glycol monoethyl ether), and a suitable oil (e.g., Capryol™ 90).
-
Procedure:
-
Dissolve this compound in Transcutol® HP with gentle heating and vortexing.
-
Add Labrasol® and the oil to the mixture.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
To form the emulsion, add the prepared SEDDS formulation to water or saline at a ratio of 1:10 (SEDDS:aqueous phase) and vortex.
-
The resulting emulsion should be stable for at least 24 hours.
-
Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS
-
Sample Preparation:
-
To 100 µL of mouse plasma, add an internal standard.
-
Add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[22]
-
-
LC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate UM6 from other metabolites.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode with selected reaction monitoring (SRM) for UM6 and the internal standard.
-
Mandatory Visualizations
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 3. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urolithin A production drives the effects of pomegranate on the gut microbial metabolism of bile acids and cholesterol in mild dyslipidaemic overweigh ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO05014A [pubs.rsc.org]
- 12. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 23. dl.tufts.edu [dl.tufts.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Urolithin M6 vs. Galloflavin: A Comparative Guide to LDH-A Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two notable Lactate Dehydrogenase A (LDH-A) inhibitors: Urolithin M6 and Galloflavin. This document summarizes their performance based on experimental data, outlines methodologies for key experiments, and visualizes relevant biological pathways.
Lactate dehydrogenase A (LDH-A) is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells to support rapid proliferation. Inhibition of LDH-A is therefore a promising strategy in cancer therapy. This guide focuses on a direct comparison of this compound, a gut microbiota metabolite of ellagitannins, and Galloflavin, a synthetic compound, both of which have been identified as LDH-A inhibitors.
Performance Comparison: this compound vs. Galloflavin
The following table summarizes the key quantitative data on the inhibitory activities of this compound and Galloflavin against LDH-A, as well as their effects on lactate production and cell proliferation.
| Parameter | This compound | Galloflavin | Reference |
| LDH-A Inhibition (IC50) | 77 ± 10 µM | Not directly reported as IC50, but Ki is 5.46 µM | [1] |
| Lactate Production in Raji cells (IC50) | 36 ± 3 µM | ~50% inhibition at doses for cell growth IC50 | [1][2] |
| Cell Growth Inhibition in Raji cells (IC50) | 25 ± 2 µM | Not specified for Raji cells, but IC50 for ECC-1 and Ishikawa cells are 25 µM and 43 µM, respectively | [1] |
| Mechanism of LDH-A Inhibition | Mimetic of Galloflavin | Preferentially binds to the free enzyme, non-competitive with substrate or cofactor.[3] | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and building upon the existing research.
LDH-A Enzymatic Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified LDH-A.
-
Enzyme Source: Purified human LDH-A.
-
Reaction Mixture: 100 mM phosphate buffer (pH 7.5), 0.015 U/mL LDH-A, 1 mM pyruvate, and 150 µM NADH.
-
Inhibitor Preparation: Stock solutions of this compound or Galloflavin are prepared in DMSO and added to the reaction mixture at varying concentrations. The final DMSO concentration is kept constant (e.g., 0.6%).
-
Measurement: The enzymatic activity is measured by monitoring the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader. This method avoids interference from the compounds' UV absorbance.
-
Data Analysis: The concentration of the inhibitor causing 50% inhibition of LDH-A activity (IC50) is calculated from the dose-response curve.[5]
Lactate Production Assay in Cultured Cells
This assay measures the effect of the inhibitors on LDH-A activity within a cellular context by quantifying lactate production.
-
Cell Culture: Raji cells (or other relevant cancer cell lines) are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS).
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or Galloflavin for a specified period (e.g., 3 hours).
-
Lactate Measurement: After incubation, both intracellular and extracellular lactate levels are measured. This is typically done by lysing the cells and measuring lactate in the supernatant using a colorimetric assay based on the Barker and Summerson method.
-
Data Analysis: The amount of lactate produced is calculated by subtracting the baseline lactate level from the level after incubation. The IC50 for lactate production is determined from the dose-response curve.[5]
Cell Growth Inhibition Assay
This assay assesses the impact of the inhibitors on the proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or Galloflavin for a defined period (e.g., 24 or 72 hours).
-
Cell Viability and Count: After treatment, viable cells are counted using a hemocytometer and the trypan blue exclusion method.
-
Data Analysis: Cell growth is calculated as the difference between the number of viable cells at the end of the experiment and the initial number of seeded cells. The IC50 for cell growth inhibition is determined from the dose-response curve.[5]
Signaling Pathways and Mechanisms of Action
The inhibition of LDH-A by these compounds initiates a cascade of downstream cellular events.
Galloflavin's Mechanism of Action
Galloflavin's inhibition of LDH-A leads to a decrease in the conversion of pyruvate to lactate, which in turn reduces the regeneration of NAD+ from NADH. The resulting decrease in the cellular NAD+/NADH ratio inhibits the activity of the NAD+-dependent deacetylase Sirtuin-1 (SIRT1). SIRT1 is known to deacetylate and stabilize the oncoprotein MYC. Therefore, inhibition of SIRT1 by the Galloflavin-induced decrease in NAD+ leads to the downregulation of MYC, a key driver of proliferation in many cancers. This ultimately contributes to the induction of apoptosis.[2]
This compound's Presumed Mechanism of Action
This compound has been identified as a mimetic of Galloflavin, suggesting it shares a similar mechanism of action.[1][4] While detailed studies on its specific downstream signaling are less available, it is presumed to inhibit LDH-A, leading to a similar cascade of events involving altered cellular metabolism and potentially affecting pathways like apoptosis. General studies on other urolithins (Urolithin A and B) have shown they can induce apoptosis and modulate signaling pathways such as Wnt/β-catenin, though a direct link to LDH-A inhibition by this compound is yet to be fully elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Comparative Analysis of the Anticancer Activities of Urolithins: Urolithin A in the Spotlight
A comprehensive review of the current scientific evidence reveals a significant disparity in the available research on the anticancer properties of urolithin A compared to its lesser-known counterpart, urolithin M6. While urolithin A has been the subject of extensive investigation, demonstrating a multi-faceted approach to combating cancer, data on this compound remains scarce, precluding a direct and detailed comparison. This guide, therefore, provides a thorough examination of the anticancer activities of urolithin A and other studied urolithins, highlighting the current knowledge gaps regarding this compound.
Urolithins are natural metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in pomegranates, berries, and nuts.[1] Among these, urolithin A (UA) has emerged as a promising anticancer agent, with numerous studies elucidating its mechanisms of action across a wide range of cancers.[2]
Quantitative Comparison of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various urolithins against a panel of cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects.
Table 1: IC50 Values of Urolithin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Colon Cancer | HCT116 | ~39.2 | 48 | [3] |
| Colon Cancer | HCT116 | 19.6 | 72 | [3] |
| Colon Cancer | HT-29 | 56.7 ± 2.6 | Not Specified | [1] |
| Prostate Cancer | DU-145 | 73.78 | 48 | [4] |
| Prostate Cancer | PC-3 | 36.96 | 48 | [4] |
| Prostate Cancer | LNCaP | ~40 | Not Specified | [1] |
| Breast Cancer | MCF-7 | 0.4 (antiestrogenic) | Not Specified | [1] |
| Leukemia | Jurkat | <25 | 48 | [5] |
| Leukemia | K562 | <25 | 48 | [5] |
Table 2: IC50 Values of Other Urolithins in Various Cancer Cell Lines
| Urolithin | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Urolithin B | Colon Cancer | HT-29 | 58.6 ± 4.2 | Not Specified | [1] |
| Urolithin B | Prostate Cancer | DU-145 | 17.42 | 48 | [4] |
| Urolithin B | Prostate Cancer | PC-3 | 92.25 | 48 | [4] |
| Urolithin C | Colon Cancer | HT-29 | 74.8 ± 2.29 | Not Specified | [1] |
| Urolithin C | Prostate Cancer | LNCaP | 35.2 ± 3.7 | Not Specified | [1] |
| Urolithin C | Colon Cancer | RKO | 28.81 | 72 | [6] |
| Urolithin C | Colon Cancer | HCT116 | 23.06 | 72 | [6] |
| Urolithin C | Colon Cancer | DLD1 | 14.7 | 72 | [6] |
| Urolithin D | Colon Cancer | HT-29 | 316–378 | Not Specified | [1] |
| This compound | Lymphoma | Raji | 25 ± 2 | Not Specified | [7] |
Note: The data for this compound is limited to a single study, which reported an IC50 value of 25 ± 2 µM against the Raji lymphoma cell line.[7] Further research is required to establish its broader anticancer potential.
Mechanistic Insights: The Signaling Pathways of Urolithin A
Urolithin A exerts its anticancer effects by modulating a complex network of cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
A central regulator of cell growth and survival, the PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. Urolithin A has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
Caption: Urolithin A inhibits the PI3K/AKT/mTOR signaling pathway.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Urolithin A has been reported to stabilize p53, leading to the activation of downstream targets that induce cell cycle arrest and apoptosis.
Caption: Urolithin A activates the p53 tumor suppressor pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of urolithins on cancer cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the urolithin compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis
Objective: To investigate the effect of urolithins on cell cycle progression.
Procedure:
-
Treat cells with the desired concentrations of the urolithin for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by urolithins.
Procedure:
-
Treat cells with the urolithin compound as described for the cell viability assay.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion: A Promising Future for Urolithin A, a Call for Research on this compound
The available scientific literature strongly supports the potential of urolithin A as a potent and multi-targeted anticancer agent. Its ability to inhibit key oncogenic pathways and induce cancer cell death has been demonstrated across a variety of cancer types in preclinical studies. In contrast, the anticancer activity of this compound is largely unexplored. The single reported IC50 value against a lymphoma cell line hints at its potential, but comprehensive studies are urgently needed to elucidate its mechanisms of action and to enable a meaningful comparison with urolithin A and other urolithins. Future research should focus on synthesizing and evaluating the anticancer efficacy of this compound in a broad range of cancer models to fully understand its therapeutic potential.
References
- 1. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
A Comparative Analysis of the Antioxidant Capacity of Urolithin D versus Other Urolithins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of Urolithin D, a gut microbiota-derived metabolite of ellagic acid. While the initial intent was to compare Urolithin D with Urolithin M6, a comprehensive search of the scientific literature did not yield quantitative data on the antioxidant capacity of this compound. Therefore, this guide will focus on the antioxidant properties of Urolithin D in comparison to other well-researched urolithins, namely Urolithin A and Urolithin C.
Executive Summary
Urolithins are a class of compounds produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts.[1][2] These metabolites are recognized for their various bioactive properties, including potent antioxidant effects that are believed to contribute to the health benefits associated with ellagitannin-rich foods.[3][4][5] Among the different urolithins, Urolithin D has demonstrated significant antioxidant potential in various in vitro and cell-based assays. This guide summarizes the available experimental data, details the methodologies used for assessment, and illustrates the key signaling pathways involved in the antioxidant action of urolithins.
Quantitative Antioxidant Capacity: Urolithin D in Focus
Experimental evidence consistently points to Urolithin D as a potent antioxidant, often exhibiting superior activity compared to other urolithins like Urolithin A. The antioxidant capacity of urolithins is influenced by the number and arrangement of hydroxyl groups on their dibenzopyran-6-one structure.
Table 1: In Vitro Antioxidant Capacity of Urolithins
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference |
| Urolithin D | 2.1 | [6] |
| Urolithin C | 3.3 | [6] |
| Urolithin A | 35.5 | [6] |
Table 2: Cellular Antioxidant Activity of Urolithins
| Compound | Cellular Antioxidant Activity IC₅₀ (µM) | Cell Line | Reference |
| Urolithin D | 0.33 | HL-60 | [7][8] |
| Urolithin C | 0.16 | HL-60 | [7][8] |
| Urolithin A | 13.6 | HL-60 | [7][8] |
IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ value indicates a higher antioxidant potency.
The data clearly indicates that Urolithin D is a powerful antioxidant. In the DPPH assay, a chemical test measuring radical scavenging ability, Urolithin D showed a significantly lower IC₅₀ value compared to Urolithin A, indicating stronger activity.[6] This trend is even more pronounced in the cellular antioxidant activity assay using HL-60 cells, a more biologically relevant model.[7][8] In this assay, Urolithin D was found to be a more potent antioxidant than Urolithin A and comparable to Urolithin C.[7][8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the free radical scavenging ability of antioxidants.
Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (e.g., Urolithin D) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power of the sample.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
A known volume of the sample is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Principle: The assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to DCFH, which is non-fluorescent. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The presence of an antioxidant will reduce the rate of DCF formation.
Protocol:
-
Cells (e.g., HL-60) are seeded in a microplate and incubated.
-
The cells are then treated with the test compound (e.g., Urolithin D) at various concentrations.
-
After an incubation period, the cells are washed and then loaded with the DCFH-DA probe.
-
A source of ROS, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits the ROS-induced fluorescence by 50%.
Signaling Pathways in Urolithin-Mediated Antioxidant Action
Urolithins exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.
The Keap1-Nrf2 Signaling Pathway
A central mechanism by which urolithins enhance cellular antioxidant defenses is through the activation of the Keap1-Nrf2 pathway.
Caption: Keap1-Nrf2 signaling pathway activated by urolithins.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like urolithins, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Urolithins have also been shown to modulate MAPK signaling pathways, which are involved in cellular responses to stress, including oxidative stress.
Caption: Modulation of MAPK signaling by urolithins in oxidative stress.
Oxidative stress can activate pro-apoptotic and pro-inflammatory MAPK pathways such as p38 and JNK. Some studies suggest that urolithins can inhibit the activation of these pathways, thereby protecting cells from oxidative damage-induced apoptosis and inflammation. Conversely, the ERK pathway is often associated with cell survival, and its modulation by urolithins may also contribute to their protective effects.
Conclusion
The available scientific evidence strongly supports the potent antioxidant capacity of Urolithin D, positioning it as a significant contributor to the health benefits of ellagitannin-rich foods. Its ability to directly scavenge free radicals and to upregulate endogenous antioxidant defenses through the modulation of key signaling pathways like Keap1-Nrf2 highlights its potential as a therapeutic agent for conditions associated with oxidative stress. While a direct comparison with this compound is not currently possible due to a lack of data, the comprehensive analysis of Urolithin D's antioxidant profile provides a solid foundation for further research and development in this area. Future studies are warranted to elucidate the antioxidant potential of less-studied urolithins like this compound to complete our understanding of this important class of gut-derived metabolites.
References
- 1. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Study of Antioxidant Potential of Urolithins [unige.iris.cineca.it]
- 3. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
In Vivo Validation of Urolithin Anti-inflammatory Effects: A Comparative Guide
A comprehensive analysis of the in vivo anti-inflammatory properties of urolithins, with a primary focus on Urolithin A due to the current scarcity of in vivo data for Urolithin M6. This guide provides a comparative overview against standard anti-inflammatory agents, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction
Urolithins are gut microbiota-derived metabolites of ellagitannins, which are abundant in fruits and nuts like pomegranates, berries, and walnuts. Among the various urolithins, Urolithin A (UA) has garnered significant scientific interest for its potential health benefits, including potent anti-inflammatory properties demonstrated in numerous preclinical studies. While research into other urolithins, such as this compound, is ongoing, the current body of in vivo evidence is predominantly centered on Urolithin A. This guide, therefore, leverages the extensive data on Urolithin A to provide a comparative framework for its anti-inflammatory efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).
It is important to note that direct in vivo experimental data on the anti-inflammatory effects of this compound is not yet available in published literature. As such, this guide will use Urolithin A as the primary subject of comparison, offering insights that may be relevant to the broader class of urolithins.
Comparative Efficacy of Urolithin A
Urolithin A has been evaluated in various in vivo models of inflammation, demonstrating significant anti-inflammatory effects. When compared to commonly used NSAIDs like Indomethacin, Urolithin A exhibits a noteworthy dose-dependent reduction in inflammatory markers.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose | Route of Administration | Paw Edema Inhibition (%) | Key Inflammatory Markers Measured | Reference |
| Urolithin A | 50 mg/kg | Oral | Not explicitly quantified as % inhibition, but significant reduction in paw volume observed. | Paw Volume | --INVALID-LINK-- |
| Indomethacin | 10 mg/kg | Oral | 46.5% | Paw Thickness | --INVALID-LINK-- |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant inhibition of post-carrageenan edema. | Paw Volume | --INVALID-LINK-- |
Table 2: Efficacy in Doxorubicin-Induced Liver Injury in Wistar Rats
| Treatment Group | Dose | Route of Administration | Reduction in TNF-α (%) | Reduction in IL-6 (%) | Reference |
| Urolithin A | 2.5 mg/kg | Intraperitoneal | 26.76% | 59.01% | --INVALID-LINK-- |
| Urolithin A | 5 mg/kg | Intraperitoneal | 47.07% | 62.73% | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common in vivo protocols used to assess the anti-inflammatory effects of Urolithin A.
Carrageenan-Induced Paw Edema
This is a widely used and acute model of inflammation.
-
Animal Model: Typically male Wistar rats or Swiss albino mice.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.
-
Treatment: Urolithin A is usually administered orally at varying doses (e.g., 50 mg/kg) prior to or shortly after carrageenan injection. A standard NSAID like Indomethacin (e.g., 10 mg/kg) is used as a positive control.
-
Assessment: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics the pathology of inflammatory bowel disease (IBD).
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are given DSS (e.g., 2.5-5%) in their drinking water for a specified period (e.g., 5-7 days).
-
Treatment: Urolithin A can be administered orally (e.g., 20 mg/kg) either before, during, or after DSS administration.
-
Assessment: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon length is measured (a shorter colon indicates more severe inflammation), and histological analysis of the colon tissue is performed to assess tissue damage and inflammatory cell infiltration. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue can also be quantified.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Urolithin A are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory mediators. Urolithin A has been shown to inhibit the activation of the NF-κB pathway.[1][2] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the release and nuclear translocation of NF-κB.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. The three main MAPK families are ERK, JNK, and p38. Urolithin A has been demonstrated to suppress the phosphorylation of JNK and p38 MAPKs, thereby attenuating the downstream inflammatory cascade.[3]
Aryl Hydrocarbon Receptor (AHR) Signaling
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has been implicated in the regulation of immune responses. Urolithin A can modulate AHR signaling, which in turn can influence the expression of inflammatory genes.[4]
Visualizing the Pathways and Processes
To better understand the metabolic origin, experimental design, and molecular mechanisms of urolithin's anti-inflammatory action, the following diagrams are provided.
Conclusion
The available in vivo evidence strongly supports the anti-inflammatory properties of Urolithin A, positioning it as a promising natural compound for further investigation in the context of inflammatory diseases. Its efficacy in established animal models, coupled with a growing understanding of its molecular mechanisms of action, underscores its therapeutic potential. While direct comparative data with standard anti-inflammatory drugs is still emerging, the existing studies suggest a significant and dose-dependent effect. Future research should focus on direct, head-to-head comparative studies with NSAIDs and corticosteroids to better delineate the therapeutic window and relative potency of Urolithin A. Furthermore, dedicated in vivo studies on other urolithins, including this compound, are warranted to broaden our understanding of the anti-inflammatory potential of this class of gut microbial metabolites.
References
- 1. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin A targets the PI3K/Akt/NF-κB pathways and prevents IL-1β-induced inflammatory response in human osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A Alleviates Colitis in Mice by Improving Gut Microbiota Dysbiosis, Modulating Microbial Tryptophan Metabolism, and Triggering AhR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Urolithin A and Urolithin C in Colon Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of two prominent gut microbiota metabolites, Urolithin A and Urolithin C, in the context of colon cancer. This analysis is based on available preclinical data and aims to elucidate their mechanisms of action, comparative efficacy, and potential as therapeutic agents.
Urolithins, the metabolites of dietary ellagic acid and ellagitannins produced by the gut microbiota, have garnered significant attention for their potential anti-cancer properties. Among the various forms, Urolithin A (UA) and Urolithin C (UC) have been most extensively studied for their effects on colon cancer. This guide synthesizes the current understanding of their individual actions and provides a comparative perspective to aid in future research and drug development efforts.
Comparative Efficacy and Cellular Effects
Both Urolithin A and Urolithin C exhibit potent anti-proliferative and pro-apoptotic effects against various colon cancer cell lines. However, their efficacy and the specific cellular responses they elicit can vary depending on the cell line and experimental conditions.
Data Summary
The following table summarizes the key quantitative data on the effects of Urolithin A and Urolithin C on colon cancer cells.
| Parameter | Urolithin A | Urolithin C | Colon Cancer Cell Lines | Source |
| IC50 (µM) after 72h | 19.6 | 14.7 | DLD1 | [1] |
| ~39.2 (48h), 19.6 (72h) | 23.06 | HCT116 | [2][3] | |
| Not specified | 28.81 | RKO | [3] | |
| Cell Cycle Arrest | G2/M phase | G2/M phase | HCT116, HT-29, SW480 | [3][4] |
| Apoptosis Induction | Yes (caspase-dependent) | Yes | HT-29, SW480, SW620, DLD1, RKO | [3][4][5] |
| Inhibition of Migration | Yes | Yes | SW620, DLD1, RKO | [3][5] |
| In Vivo Tumor Growth | Inhibition reported | Significant suppression | Xenograft models | [3] |
Mechanisms of Action: A Comparative Overview
Urolithin A and Urolithin C exert their anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Urolithin A
Urolithin A has been shown to target several key signaling pathways in colon cancer cells[2][6][7]. It can induce apoptosis through both p53-dependent and -independent mechanisms[2]. Furthermore, UA is known to induce autophagy, a cellular process that can either promote or inhibit cancer progression depending on the context[5]. In some colon cancer cells, UA-induced autophagy contributes to its anti-cancer effects[5].
Urolithin C
The primary mechanism of action for Urolithin C in colon cancer involves the inhibition of the AKT/mTOR signaling pathway [3]. It achieves this by downregulating the expression of Y-box binding protein 1 (YBX1), a protein implicated in cancer progression. This inhibition leads to decreased cell proliferation and survival.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Urolithin A and Urolithin C in colon cancer cells.
Caption: Signaling pathways modulated by Urolithin A in colon cancer.
Caption: Signaling pathway modulated by Urolithin C in colon cancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of urolithins on colon cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cells (e.g., HCT116, DLD1, RKO) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Urolithin A or Urolithin C (typically ranging from 0 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of urolithins for 48 or 72 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with urolithins, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, AKT, mTOR, YBX1, caspases) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL detection system.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of urolithins on colon cancer cells.
Caption: A typical experimental workflow for studying urolithins in colon cancer.
Conclusion and Future Directions
Both Urolithin A and Urolithin C demonstrate significant potential as anti-cancer agents against colon cancer, albeit through partially distinct mechanisms. Urolithin C appears to be a potent inhibitor of the YBX1/AKT/mTOR pathway, while Urolithin A exhibits a broader range of activities, including the induction of p53 and autophagy.
Further research is warranted to:
-
Directly compare the efficacy of Urolithin A and Urolithin C in a wider range of colon cancer subtypes, including those with different mutational profiles (e.g., KRAS, BRAF mutations).
-
Investigate the potential synergistic effects of combining Urolithin A and Urolithin C, or their combination with conventional chemotherapeutic agents.
-
Elucidate the detailed molecular interplay between the signaling pathways modulated by these two urolithins.
-
Conduct in vivo studies to confirm the anti-tumor efficacy and assess the safety and pharmacokinetic profiles of both compounds.
Understanding the comparative strengths and mechanisms of these naturally derived compounds will be instrumental in developing novel and effective strategies for the prevention and treatment of colon cancer.
References
- 1. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 2. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolite of ellagitannins, urolithin A induces autophagy and inhibits metastasis in human sw620 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 7. thno.org [thno.org]
Validating the Neuroprotective Mechanism of Urolithin M6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Urolithin M6 (UM6), a gut microbial metabolite of ellagitannins. We compare its performance against other urolithins and the well-characterized neuroprotective compound, resveratrol. This document synthesizes experimental data on their efficacy in mitigating neuronal damage, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved in their mechanisms of action.
Comparative Efficacy in a Cellular Model of Alzheimer's Disease
To evaluate and compare the neuroprotective potential of this compound, a widely used in vitro model of Alzheimer's disease was employed. This model utilizes PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which exhibits neuronal characteristics upon differentiation. Neurotoxicity was induced by exposing the cells to the amyloid-beta fragment 25-35 (Aβ₂₅₋₃₅), a key pathological hallmark of Alzheimer's disease. The cytoprotective effects of various urolithins and resveratrol were then quantified.
A study investigating the effects of ellagic acid and its urolithin metabolites on Aβ₂₅₋₃₅-induced neurotoxicity in PC12 cells found that pentahydroxy-urolithin (Urolithin M5) and tetrahydroxy-urolithins (this compound) demonstrated significantly higher efficacy in promoting cell survival compared to other urolithins like Urolithin A (UA) and Urolithin B (UB)[1]. While the precise quantitative values for cell viability with this compound were not detailed in the primary abstract, the statistically significant superiority (p < 0.001) highlights its potent neuroprotective capacity[1].
For a robust comparison, we include data for resveratrol, a well-studied neuroprotective agent, in a similar Aβ₂₅₋₃₅-induced PC12 cell death model. Pre-treatment with resveratrol has been shown to significantly increase cell viability from approximately 60% in cells treated with Aβ₂₅₋₃₅ alone to nearly 90%[2][3].
Table 1: Comparative Neuroprotective Effects on PC12 Cells Exposed to Aβ₂₅₋₃₅
| Compound | Concentration | Cell Viability (% of Control) | Reference |
| Aβ₂₅₋₃₅ (Control) | 5 µM | ~60% | [1][2][3] |
| This compound | Not specified | Significantly higher than other urolithins (p < 0.001) | [1] |
| Urolithin A | Not specified | Less effective than UM5 and UM6 | [1] |
| Urolithin B | Not specified | Less effective than UM5 and UM6 | [1] |
| Resveratrol | 25 µM | ~90% | [2][3] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of urolithins and resveratrol are mediated through the modulation of several key intracellular signaling pathways that regulate cell survival, apoptosis, and inflammatory responses. The PI3K/Akt and MAPK signaling pathways are central to these mechanisms.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway in neurons. Its activation leads to the inhibition of apoptotic machinery and the promotion of cell growth and proliferation. Urolithins have been shown to modulate this pathway, contributing to their neuroprotective effects.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a complex network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Depending on the specific stimulus and cellular context, different branches of the MAPK pathway can have either pro-survival or pro-apoptotic effects. Urolithins can modulate this pathway to promote neuronal survival.
References
- 1. Identification of ellagic acid and urolithins as natural inhibitors of Aβ25–35-induced neurotoxicity and the mechanism predication using network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits β-amyloid-induced neuronal apoptosis via regulation of p53 acetylation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Urolithin M6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Urolithin M6, a key microbial metabolite of ellagic acid. This compound is of significant interest in nutritional and pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic, bioavailability, and efficacy studies. This document outlines the performance characteristics of common analytical techniques, provides detailed experimental protocols, and presents a general workflow for method cross-validation.
Comparative Performance of Analytical Methods for Urolithin Analysis
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are the most frequently employed techniques.
The following table summarizes the key performance parameters for the analysis of urolithins, including specific data for this compound where available, based on validated methods in the scientific literature.
| Parameter | HPLC-DAD | LC-MS/MS (Triple Quadrupole) | UPLC-QTOF-MS |
| Linearity (R²) for this compound | >0.998[1] | >0.99[2] | >0.99[2] |
| Limit of Detection (LOD) | Typically in the low ng/mL range for urolithins | Can achieve sub-ng/mL to pg/mL levels for urolithins | High sensitivity, comparable to triple quadrupole MS |
| Limit of Quantification (LOQ) | Typically in the ng/mL range for urolithins | Can achieve low ng/mL to pg/mL levels for urolithins | High sensitivity, comparable to triple quadrupole MS |
| Precision (%RSD) | Generally <15% | Typically <15% | Typically <15% |
| Accuracy/Recovery (%) | Typically within 85-115% | Typically within 85-115% | Typically within 85-115% |
| Selectivity | Good, but may be susceptible to co-eluting interferences | Excellent, based on specific precursor-product ion transitions | Excellent, with high mass accuracy providing an additional layer of confirmation |
| Matrix Effects | Less prone to signal suppression/enhancement | Can be significant and requires careful evaluation and compensation (e.g., using internal standards) | Can be significant and requires careful evaluation and compensation |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the extraction and analysis of this compound from biological samples.
Sample Preparation: Extraction of Urolithins from Fecal Samples
This protocol is adapted from methods described for the analysis of urolithins in complex biological matrices.
-
Homogenization: Homogenize 1 gram of fecal sample with 10 mL of a methanol/DMSO/water (40:40:20, v/v/v) solution containing 0.1% HCl using a high-speed homogenizer for 1 minute.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection into the LC system.
Analytical Method 1: HPLC-DAD Analysis
This method is suitable for the quantification of this compound in samples where high sensitivity is not the primary requirement.
-
Instrumentation: An HPLC system equipped with a photodiode-array detector.
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-30% B
-
15-20 min: 30-60% B
-
20-22 min: 60-95% B
-
22-25 min: 95% B
-
25-27 min: 95-5% B
-
27-30 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 305 nm for this compound. UV spectra from 200-400 nm should be recorded for peak purity assessment.
Analytical Method 2: UPLC-MS/MS Analysis
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at low concentrations.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other urolithins and matrix components should be developed. A typical starting point is 5% B, increasing to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The specific precursor to product ion transition for this compound must be optimized. For example, for a tetrahydroxy-urolithin like this compound (exact mass of 260.0321), the precursor ion would be [M-H]⁻ at m/z 259. The product ions would be determined by fragmentation experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.
-
Workflow for Cross-Validation of this compound Analytical Methods
Cross-validation ensures that different analytical methods provide comparable and reliable results. This is essential when transferring methods between laboratories or when comparing data generated using different techniques. The following diagram illustrates a general workflow for the cross-validation process.
Caption: General workflow for the cross-validation of analytical methods for this compound.
References
In Vivo Validation of Urolithin M6 as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Urolithin M6, a gut microbial metabolite of ellagitannins, as a potential therapeutic agent. While in vivo validation remains a critical next step, this document summarizes the current in vitro data for this compound and compares its performance with other therapeutic alternatives, focusing on its validated mechanism as a lactate dehydrogenase A (LDHA) inhibitor.
Executive Summary
This compound, also known as 3,8,9,10-tetrahydroxy urolithin, has been identified as a potential anti-cancer agent due to its ability to inhibit lactate dehydrogenase A (LDHA), a key enzyme in tumor cell metabolism.[1] To date, the validation of this compound as a therapeutic agent is limited to in vitro studies. No in vivo studies in animal models have been published to confirm its efficacy, safety, or pharmacokinetic profile.
This guide presents the available in vitro data for this compound and compares it with established and experimental LDH-A inhibitors, including Galloflavin, Oxamate, FX11, and GNE-140, for which in vivo data are available. This comparative analysis aims to provide a benchmark for the future in vivo evaluation of this compound.
Comparative Data on LDH-A Inhibitors
The following table summarizes the available quantitative data for this compound and its therapeutic alternatives targeting LDH-A.
| Therapeutic Agent | Target | In Vitro Efficacy | In Vivo Efficacy (Animal Models) | Administration Route (In Vivo) |
| This compound | LDH-A | IC50 (LDH-A): 77 ± 10 µMIC50 (Lactate Production, Raji cells): 36 ± 3 µMIC50 (Cell Growth, Raji cells): 25 ± 2 µM[2] | No data available | No data available |
| Galloflavin | LDH-A, LDH-B | Kᵢ (LDH-A): 5.46 µMKᵢ (LDH-B): 15.06 µM[3]Inhibition of proliferation in pancreatic cancer cells (20 µM)[4] | Showed no fatal effects at a maximum dose of 400 mg/kg.[5] Potentiated the anti-tumor effect of paclitaxel in a solid Ehrlich carcinoma mouse model.[6] | Not specified |
| Oxamate | LDH-A | Inhibition of cell viability in NSCLC cells (dose-dependent).[7] Potentiated paclitaxel's effect in MCF7 (40 mM) and OVCAR3 (40 mM) cells.[6] | Potentiated the anti-tumor effect of paclitaxel in a solid Ehrlich carcinoma mouse model.[6] Stimulated M2 macrophage polarization at low doses (0.02 mg/ml) and M1 at high doses (2.0 mg/ml) in mice with Lewis lung carcinoma.[8] | Intraperitoneal (i.p.)[9] |
| FX11 | LDH-A | Kᵢ: 8 µMIC50 (HeLa cells): 23.3 µM[10]IC50 (BxPc-3 cells): 49.27 µMIC50 (MIA PaCa-2 cells): 60.54 µM[10] | Inhibited tumor growth in lymphoma and pancreatic cancer xenografts.[10][11] Daily i.p. injection of 42 µg resulted in remarkable inhibition of tumor growth.[12] | Intraperitoneal (i.p.)[10] |
| (R)-GNE-140 | LDH-A, LDH-B | IC50 (LDH-A): 3 nMIC50 (LDH-B): 5 nM[13] | Did not show potent antitumor activity in vivo.[14] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro LDH-A Inhibition Assay (for this compound)
This protocol is based on the methodology described for the in vitro validation of this compound as an LDH-A inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified human LDH-A.
Materials:
-
Purified human LDH-A
-
This compound
-
Pyruvate
-
NADH
-
Phosphate buffer (100 mM, pH 7.5)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 0.015 U/ml LDH-A, 1 mM pyruvate, and 150 µM NADH.
-
Add varying concentrations of this compound to the reaction mix. A vehicle control (DMSO) should be included.
-
Incubate the plate at a controlled temperature.
-
Measure the enzymatic activity by monitoring the decrease in NADH fluorescence over time (e.g., 3 minutes).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
In Vivo Tumor Xenograft Model (for LDH-A Inhibitors)
This generalized protocol is based on methodologies used for in vivo testing of alternative LDH-A inhibitors like FX11.
Objective: To evaluate the anti-tumor efficacy of an LDH-A inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., pancreatic, lymphoma)
-
LDH-A inhibitor (e.g., FX11)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., ~200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the LDH-A inhibitor (e.g., FX11 at a specified dose and schedule, such as daily intraperitoneal injections) to the treatment group. The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its therapeutic context.
Caption: Gut microbiota metabolism of ellagitannins to this compound and other urolithins.
Caption: this compound inhibits LDH-A, blocking lactate production and tumor growth.
Caption: The validation workflow for this compound as a therapeutic agent.
Conclusion and Future Directions
The current body of evidence suggests that this compound is a promising therapeutic candidate, particularly in the context of cancer, due to its demonstrated in vitro activity as an LDH-A inhibitor. However, the lack of in vivo data represents a significant gap in its development pipeline.
Future research should prioritize in vivo studies to:
-
Establish an optimal dose and administration route.
-
Evaluate its anti-tumor efficacy in relevant animal models.
-
Assess its safety and potential off-target effects.
-
Characterize its pharmacokinetic and pharmacodynamic properties.
A direct comparison with other urolithins in vivo would also be highly valuable to understand the unique therapeutic potential of this compound.[15] By addressing these critical questions, the scientific community can determine the true therapeutic value of this compound and its potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Galloflavin Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Oxamate, an inhibitor of lactate dehydrogenase, can stimulate M2 polarization of peritoneal macrophages in mice with Lewis lung carcinoma [exp-oncology.com.ua]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Urolithin M6 and M7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of two key urolithin metabolites, M6 and M7. Urolithins are natural compounds produced by the gut microbiota from the metabolism of ellagitannins, which are found in various fruits and nuts. As intermediate metabolites in the pathway to more commonly studied urolithins like Urolithin A, the specific bioactivities of Urolithin M6 and M7 are of growing interest in the scientific community. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and drug development efforts.
Comparative Bioactivity Data
The following table summarizes the known quantitative bioactivity for this compound.
| This compound Bioactivity | |
| Target | Lactate Dehydrogenase A (LDH-A) |
| Bioactivity | Inhibition of LDH-A, an enzyme crucial for anaerobic glycolysis, a key energy pathway in cancer cells. |
| IC50 Values | - Purified Human LDH-A: 77 ± 10 µM- Lactate Production in Raji Cells: 36 ± 3 µM- Raji Cell Growth: 25 ± 2 µM |
| Cell Line | Raji (Burkitt's lymphoma) |
| Therapeutic Potential | Anti-cancer agent |
Experimental Protocols
Lactate Dehydrogenase A (LDH-A) Inhibition Assay for this compound
This protocol details the methodology used to determine the inhibitory effect of this compound on LDH-A activity.
1. Enzymatic Assay with Purified Human LDH-A:
-
Enzyme Source: Purified LDH-A from human liver.
-
Reaction Mixture: 100 mM phosphate buffer (pH 7.5), 0.015 U/ml LDH-A, 1 mM pyruvate, and 150 µM NADH.
-
Inhibitor Preparation: A 20 mM stock solution of this compound is prepared in DMSO. Scalar amounts are added to the reaction mix to achieve final concentrations ranging from 0 to 200 µM. The final DMSO concentration is maintained at 0.6% in all samples, including controls.
-
Measurement: The enzymatic activity is measured by monitoring the decrease in NADH fluorescence over a 3-minute period. This method is preferred over UV absorbance to avoid interference from the test compounds. The assay is performed in 96-well white body plates using a fluorescence reader.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of LDH-A activity (IC50) is calculated from the dose-response curve using a second-order polynomial regression.
2. Lactate Production in Raji Cells:
-
Cell Culture: Raji cells are grown in suspension culture in RPMI 1640 medium supplemented with 10% FBS, 100 U/ml penicillin/streptomycin, and 4 mM glutamine.
-
Treatment: 5 x 10^5 cells in 1 mL of culture medium are seeded in each well of a 6-well plate. Scalar amounts of this compound (0-200 µM) are added to the cultures in duplicate.
-
Lactate Measurement: After a 3-hour incubation, the cells are centrifuged, and the lactate concentration in the supernatant is measured. The amount of lactate produced is calculated by subtracting the baseline value.
-
IC50 Calculation: The dose of this compound causing 50% inhibition of lactate production is calculated from a dose-response curve using second-order polynomial regression.
3. Cell Growth Inhibition Assay:
-
Cell Seeding: Raji cells are seeded at a concentration of 1-2 x 10^5 viable cells/ml.
-
Treatment: this compound is added to the culture media at various concentrations.
-
Cell Viability Measurement: The number of viable cells is counted at 24 hours post-treatment.
-
IC50 Calculation: The cell growth is calculated as the difference between the number of viable cells at 24 hours and the initial cell count. The dose causing 50% inhibition of cell growth is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
This compound in Cancer Cell Metabolism
This compound has been identified as an inhibitor of Lactate Dehydrogenase A (LDH-A), a critical enzyme in the glycolytic pathway of cancer cells. By inhibiting LDH-A, this compound disrupts the cancer cells' ability to produce energy under anaerobic conditions, leading to reduced lactate production and inhibition of cell growth.
Caption: this compound inhibits LDH-A, disrupting cancer cell glycolysis.
Experimental Workflow for LDH-A Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory effect of this compound on LDH-A.
Caption: Workflow for determining this compound's LDH-A inhibition.
Postulated Anti-inflammatory and Antioxidant Pathway for Urolithin M7
Based on qualitative descriptions, Urolithin M7 is suggested to exert anti-inflammatory and antioxidant effects. A plausible mechanism is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation, and the enhancement of antioxidant responses, potentially through pathways like Nrf2. It is important to note that direct quantitative evidence for Urolithin M7's specific targets and potency in these pathways is currently lacking.
Caption: Postulated mechanism of Urolithin M7 in inflammation and oxidative stress.
Conclusion
This comparative guide highlights the current state of knowledge regarding the bioactivities of this compound and M7. This compound demonstrates clear potential as an anti-cancer agent through its targeted inhibition of LDH-A, with supportive quantitative data and established experimental protocols. In contrast, while Urolithin M7 is recognized for its antioxidant and anti-inflammatory properties, there is a significant need for further research to quantify its bioactivity and elucidate its precise molecular mechanisms. Future studies focusing on direct comparative analyses of these and other urolithin intermediates will be crucial for a comprehensive understanding of their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Urolithin M6: A Guide for Laboratory Professionals
For Immediate Reference: Urolithin M6 should be treated as a potentially hazardous chemical. The primary step for its disposal is to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, this compound should be handled and disposed of as hazardous chemical waste in accordance with institutional and local regulations. This typically involves collection in a designated, properly labeled, sealed container for pickup by a certified hazardous waste management service.
This guide provides essential safety and logistical information for the proper disposal of this compound, a gut microbial metabolite of ellagitannins used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Step-by-Step Disposal Protocol for this compound
Researchers, scientists, and drug development professionals handling this compound must follow a systematic approach to its disposal. The following steps outline the recommended procedure:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It is imperative to obtain the SDS for this compound from the chemical supplier. This document will provide specific details on physical and chemical properties, hazards, handling and storage, and disposal considerations.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes), in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation. Follow your institution's specific labeling requirements.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal information, using the related compound Urolithin A as a reference. This information should be confirmed and supplemented with the specific SDS for this compound.
| Parameter | Information (Based on Urolithin A SDS) | This compound Specifics |
| Hazard Classification | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1] | To be confirmed with this compound SDS. Assume similar hazards. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat.[1][2] | To be confirmed with this compound SDS. |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or fume hood.[3] | To be confirmed with this compound SDS. |
| Storage | Store in a tightly sealed container in a cool, dry place, protected from light.[2] | To be confirmed with this compound SDS. |
| Accidental Release Measures | Wear appropriate PPE. For solids, sweep up and place in a suitable container for disposal. Avoid creating dust. For solutions, absorb with an inert material and place in a chemical waste container.[1][2] | To be confirmed with this compound SDS. |
| Disposal Considerations | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[2][4] | To be confirmed with this compound SDS. |
Experimental Workflow and Decision Making
The proper disposal of any laboratory chemical follows a logical workflow to ensure safety and compliance. The diagram below illustrates the decision-making process for the disposal of a research chemical like this compound.
References
Comprehensive Safety and Handling Protocol for Urolithin M6
This guide provides essential safety and logistical information for the handling, storage, and disposal of urolithin M6 in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by the official Safety Data Sheet (SDS) for this compound, available from your supplier.
Immediate Safety Information
First Aid Measures:
| Scenario | Procedure |
| Skin Contact | Wash off with soap and plenty of water. Remove any contaminated clothing.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| Equipment | Specifications |
| Hand Protection | Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye Protection | Use safety glasses with side-shields conforming to appropriate government standards (e.g., EN166 or NIOSH).[3] |
| Body Protection | A laboratory coat is required. |
| Respiratory Protection | For handling powders, use a certified particulate respirator if not working in a fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Read and understand the Safety Data Sheet (SDS) for this compound before handling. Ensure a clean and organized workspace.
-
Engineering Controls: Handle the compound in a well-ventilated area. A laboratory fume hood is recommended, especially when working with the powdered form to avoid dust formation.[4]
-
Weighing: If weighing the powder, do so in a chemical fume hood or a balance enclosure to prevent inhalation of dust.
-
Dissolving: this compound is soluble in DMSO.[5] When preparing solutions, add the solvent to the solid slowly. Sonication may be required to fully dissolve the compound.[5]
-
General Hygiene: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling and before breaks.[2][3]
Storage Conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight and moisture.[5] |
| In Solvent | -80°C | 1 year | Keep container tightly sealed and properly labeled.[4][5] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Collection: Collect waste this compound (solid or in solution) and contaminated disposables (e.g., pipette tips, tubes) in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of down the drain.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
